molecular formula C11H13ClN2O B2373975 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol CAS No. 876708-46-2

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Cat. No.: B2373975
CAS No.: 876708-46-2
M. Wt: 224.69
InChI Key: BCKGKSKEDQMLFJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is a synthetic organic compound with the molecular formula C 11 H 13 ClN 2 O and a molecular weight of 224.69 g/mol . It is supplied with a purity of 98.0% and is characterized by an indole ring system, a versatile scaffold prevalent in numerous biologically active molecules and natural products . The indole nucleus is a near-ubiquitous component of pharmacologically significant compounds and is found in various drugs and endogenous substances, underscoring its importance in medicinal chemistry . The specific substitution pattern on this molecule, featuring a 3-chloro group and an ethanolamine side chain, makes it a valuable intermediate for researchers exploring the synthesis of novel molecular hybrids. The strategic incorporation of halogen atoms like chlorine and specific functional groups can be used to modulate the compound's physicochemical properties and its interaction with biological targets . Indole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . In particular, recent research into isatin-indole molecular hybrids has demonstrated significant antimicrobial potential against various Gram-positive bacteria and fungal pathogens such as Candida albicans and Aspergillus niger . This suggests that 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol serves as a key precursor for the development of new antimicrobial agents to address the growing challenge of drug-resistant pathogens . Its primary research applications are in synthetic chemistry programs aimed at constructing novel indole-based hybrids and in antimicrobial discovery projects where it can be used to generate structure-activity relationship (SAR) data. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-[(3-chloro-1H-indol-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-11-8-3-1-2-4-9(8)14-10(11)7-13-5-6-15/h1-4,13-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKGKSKEDQMLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Structural Analysis of 3-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloroindole scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a core moiety in Factor Xa inhibitors, antiviral agents, and tubulin polymerization inhibitors. The introduction of a chlorine atom at the C3 position significantly alters the physicochemical profile of the parent indole, enhancing lipophilicity (LogP ~3.2) and blocking metabolic oxidation at the electron-rich C3 site.

This technical guide provides a rigorous analytical framework for synthesizing and characterizing 3-chloroindole derivatives. It moves beyond basic characterization to address the specific challenges of distinguishing regioisomers and validating isotopic signatures.

Synthetic Access and Regioselectivity

The Electrophilic Challenge

The indole ring is electron-rich, with the C3 position being the most nucleophilic site (highest HOMO density). While this facilitates electrophilic aromatic substitution, controlling mono-chlorination without over-chlorinating or affecting the benzene ring requires precise reagent selection.

N-Chlorosuccinimide (NCS) is the preferred reagent over elemental chlorine (


) or sulfuryl chloride (

) due to its mild nature and ability to provide a controlled source of electrophilic chlorine (

).
Reaction Mechanism & Pathway

The reaction proceeds via the attack of the indole C3 on the electrophilic chlorine of NCS, forming a cationic intermediate (sigma complex), followed by re-aromatization via proton loss.

SynthesisPath Indole Indole Precursor (Nucleophile) Inter Sigma Complex (Cationic Intermediate) Indole->Inter C3 Attack NCS NCS (Electrophile Source) NCS->Inter Prod 3-Chloroindole (Target) Inter->Prod -H+ (Re-aromatization)

Figure 1: Electrophilic aromatic substitution pathway for C3-chlorination of indole.

Molecular Weight & Isotopic Analysis (Mass Spectrometry)

The Chlorine Rule

In Mass Spectrometry (MS), the molecular weight of a 3-chloroindole derivative is not a single number but a distinct isotopic pattern . Unlike Fluorine or Iodine (monoisotopic), Chlorine exists naturally as two stable isotopes:

  • 
     : ~75.78% natural abundance
    
  • 
     : ~24.22% natural abundance
    
Interpreting the Spectrum

For a monochlorinated indole, the MS spectrum will display two molecular ion peaks separated by 2 mass units (m/z).[1][2]

  • M Peak (

    
    ):  The base peak (assuming no other dominant fragments).
    
  • M+2 Peak (

    
    ):  Approximately 33% the intensity of the M peak.
    

Data Table: Theoretical Isotope Distribution (Example: 3-Chloro-1H-indole,


) 
Ion SpeciesIsotope CompositionExact Mass (Da)Relative AbundanceDiagnostic Value
M




151.02100%Primary Molecular Ion
M+1

contribution
152.02~9%Carbon count verification
M+2




153.02~32-33%Confirms presence of 1 Cl

Critical Validation: If your M+2 peak is ~98% of the M peak, you have likely incorporated Bromine, not Chlorine. If the M+2 peak is <5%, you have failed to chlorinate.

Structural Elucidation (NMR Spectroscopy)

Unequivocal proof of the C3-Cl position requires a combination of 1H and 13C NMR. The primary diagnostic is the loss of the C3-proton signal and the conversion of C3 to a quaternary carbon.

1H NMR (Proton)[3][4]
  • Parent Indole: Displays a characteristic signal for H3 (typically

    
     6.3–6.6 ppm) and H2 (typically 
    
    
    
    7.0–7.4 ppm).
  • 3-Chloroindole: The H3 signal disappears completely. The H2 signal often shifts downfield (deshielding due to the adjacent electronegative Cl) and collapses from a doublet (coupling with H3) to a singlet (or broad singlet due to NH coupling).

13C NMR (Carbon)[3][5]
  • C3 Shift: In unsubstituted indole, C3 resonates at

    
     ~102 ppm. Upon chlorination, C3 becomes quaternary. While the inductive effect of Cl is electron-withdrawing (deshielding), the "Heavy Atom Effect" and resonance often keep the shift relatively shielded, typically in the range of 
    
    
    
    104–110 ppm
    .
  • Differentiation: Use DEPT-135 or APT experiments.

    • Parent C3: Positive peak (CH) or Negative (depending on phase).

    • 3-Chloro C3:No signal in DEPT (Quaternary).

2D NMR Workflow

To rigorously distinguish between 2-chloro and 3-chloro isomers:

  • HSQC: Confirm H2 is attached to the carbon at ~120-125 ppm.

  • HMBC: Look for long-range coupling.

    • The H2 proton will show a strong 2-bond correlation (

      
      ) to the quaternary C3-Cl carbon.
      
    • Benzene ring protons (H4) will show a 3-bond correlation (

      
      ) to C3.
      

Solid-State Analysis (X-Ray Crystallography)

For drug development candidates, X-ray crystallography provides the ultimate structural proof and reveals Halogen Bonding .

  • Halogen Bonds (X-bonds): The chlorine atom in 3-chloroindole is polarizable. It can act as a Lewis acid (sigma-hole donor) interacting with Lewis bases (carbonyls, nitrogens) in the crystal lattice or protein active sites.

  • Geometry: The

    
     angle is typically near 180°, characteristic of halogen bonding, distinguishing it from non-specific Van der Waals interactions.
    

Experimental Protocols

Protocol A: Synthesis of 3-Chloroindole (Standard Scale)

Objective: Monochlorination of indole with high regioselectivity.

  • Preparation: Dissolve 1.0 eq of indole in anhydrous DMF (Dimethylformamide) or Acetonitrile. Note: DMF is preferred for solubility.

  • Addition: Cool the solution to 0°C. Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

    • Why? Slow addition prevents local high concentrations of radical species and minimizes bis-chlorination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting indole spot (

    
     ~0.4) and appearance of a slightly less polar product.
    
  • Workup: Pour reaction mixture into ice-water. The product often precipitates. Filter or extract with Ethyl Acetate. Wash organic layer with water (to remove succinimide byproduct) and brine.

  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography if necessary.

Protocol B: Analytical Validation Workflow

Objective: Confirm identity and purity.

AnalysisFlow Sample Isolated Solid MS LC-MS Analysis Sample->MS Decision1 Isotope Ratio 3:1? MS->Decision1 Decision1->Sample No (Re-purify) NMR 1H & 13C NMR Decision1->NMR Yes Decision2 H3 Signal Absent? C3 Quaternary? NMR->Decision2 Final Validated Structure Decision2->Final Yes

Figure 2: Decision tree for analytical validation of halogenated heterocycles.

  • LC-MS: Inject 5 µL of 10 ppm solution (MeOH). Verify M and M+2 peaks.[1][2][3][4][5]

  • NMR: Dissolve ~10 mg in

    
     or 
    
    
    
    . Acquire 1H (16 scans) and 13C (512 scans).
  • Melting Point: Compare with literature (typically 98–100°C for parent 3-chloroindole).

References

  • PubChem. (2025).[6] 3-Chloro-1H-indole | C8H6ClN.[6] National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2022). Organic Compounds Containing Halogen Atoms - Mass Spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS) in Organic Synthesis. [Link][7][8]

  • Journal of Medicinal Chemistry. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

Sources

Pharmacophore modeling of amino-ethanol substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacophore Modeling of Amino-Ethanol Substituted Indoles: A Structural Guide to GPCR Ligand Design

Executive Summary This technical guide details the computational strategy for modeling amino-ethanol substituted indoles—a privileged scaffold in medicinal chemistry targeting G-Protein Coupled Receptors (GPCRs), specifically


-adrenergic (

-AR) and Serotonin 5-HT

receptors. By synthesizing ligand-based and structure-based approaches, this document provides a reproducible protocol for defining the spatial arrangement of pharmacophoric features (Aromatic, Cationic, and Hydrogen-Bonding) required for high-affinity binding.

Part 1: Chemical Basis & Pharmacological Significance[1]

The amino-ethanol indole moiety represents a fusion of a lipophilic aromatic core (indole) with a polar, ionizable side chain (amino-ethanol). This structure mimics the endogenous catecholamine neurotransmitters (epinephrine, serotonin), allowing it to anchor into the orthosteric binding pockets of Class A GPCRs.

Mechanistic Causality:

  • The Indole Core: Acts as a bioisostere for the catechol ring, engaging in

    
    -
    
    
    
    stacking interactions with phenylalanine residues (e.g., Phe290 in
    
    
    -AR) in transmembrane helix 6 (TM6).
  • The Amino-Ethanol Chain:

    • Secondary Amine (Positive Ionizable): At physiological pH, this amine is protonated. It forms a critical salt bridge with a conserved Aspartate residue (Asp113 in

      
      -AR, Asp116 in 5-HT
      
      
      
      ) in TM3. This is the "anchor" point for ligand recognition.
    • Hydroxyl Group (H-Bond Donor/Acceptor): Forms hydrogen bonds with Serine or Asparagine residues in TM5 (e.g., Ser203/204/207 in

      
      -ARs), mimicking the 
      
      
      
      -hydroxyl of norepinephrine.

Part 2: Pharmacophore Feature Definition

To construct a robust model, one must define the precise geometric constraints between the chemical features. The following table summarizes the consensus pharmacophore for


-adrenergic antagonism/agonism within this scaffold.

Table 1: Geometric Constraints for Amino-Ethanol Indole Pharmacophore

Feature TypeChemical MoietyInteraction Partner (GPCR)Geometric Constraint (Distance)
PI (Positive Ionizable)Protonated Nitrogen (

)
Asp113 (TM3)Reference Point (0 Å)
HYD / AR (Aromatic)Indole CentroidPhe290 (TM6)5.2 – 6.5 Å from PI
HBD (Donor)

-Hydroxyl (-OH)
Ser203 (TM5)2.8 – 3.5 Å from PI
HBA (Acceptor)Indole NH (optional)Thr/Ser residues~4.0 Å from Centroid
Exclusion Vol. Steric bulkExtracellular LoopsVariable (defines pocket limits)

Critical Insight: The chirality of the


-hydroxyl carbon is pivotal. The (S)-enantiomer typically positions the hydroxyl group correctly for the TM5 interaction, whereas the (R)-enantiomer often faces the hydrophobic pocket, reducing affinity by 10-100 fold.
Visualization: The Pharmacophore Map

The following diagram illustrates the spatial relationships defined above.

PharmacophoreMap PI Positive Ionizable (Amine N+) AR Aromatic Centroid (Indole Ring) PI->AR 5.2 - 6.5 Å (Linker Length) HBD H-Bond Donor (Beta-OH) PI->HBD 2.8 - 3.5 Å Rec_Asp Receptor: Asp113 PI->Rec_Asp Salt Bridge AR->HBD ~4.5 Å Rec_Phe Receptor: Phe290 AR->Rec_Phe Pi-Pi Stacking

Caption: Spatial arrangement of the core pharmacophore features. Blue arrow indicates the critical salt bridge; Red arrow indicates Pi-stacking.

Part 3: Computational Workflow (Protocol)

This protocol ensures scientific integrity by incorporating "Decoy" validation steps, preventing the creation of models that simply memorize the training set.

Step 1: Dataset Curation & Conformational Analysis
  • Action: Curate a training set of 15-20 diverse amino-ethanol indoles with known

    
     values spanning at least 3 orders of magnitude.
    
  • Causality: The ethanolamine chain is highly flexible. Using a single conformation (e.g., from a crystal structure) is insufficient.

  • Protocol: Generate conformational ensembles (e.g., Boltzmann jump or systematic search) for each ligand within an energy window of 10 kcal/mol.

Step 2: Alignment & Model Generation
  • Action: Use a "Common Feature" algorithm (e.g., HipHop or GALAHAD) rather than simple rigid alignment.

  • Constraint: Force the alignment of the Basic Nitrogen and the Aromatic Centroid. Allow the linker to flex to minimize RMSD.

Step 3: Model Validation (The Self-Validating Step)

A pharmacophore model is only as good as its ability to distinguish actives from inactives.

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 50 decoys for every 1 active ligand. Decoys must match physicochemical properties (MW, LogP) but differ in topology.

  • Metric: Calculate the Enrichment Factor (EF) and the Area Under the ROC Curve (AUC). A valid model must have an AUC > 0.7.

Visualization: Modeling Workflow

Workflow Data Dataset Curation (Actives + Decoys) Conf Conformational Expansion (10 kcal/mol window) Data->Conf Input Align Pharmacophore Alignment (3D Common Features) Conf->Align Ensembles Model Hypothesis Generation Align->Model Feature Mapping Valid Validation (ROC & Enrichment) Model->Valid Screening Valid->Model Refine

Caption: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Model Refinement.

Part 4: Case Study – Selectivity Optimization

A common challenge is distinguishing between


-AR and 5-HT

activity, as both recognize the amino-ethanol indole core.

The Selectivity Switch:

  • 
    -AR Preference:  Favors bulky substituents on the amine (e.g., isopropyl in Pindolol, t-butyl). The hydrophobic pocket near Asp113 in 
    
    
    
    -ARs is large.
  • 5-HT

    
     Preference:  Favors extension on the indole nitrogen or long aryl-piperazine chains attached to the ethanolamine.
    

Application: When modeling for 5-HT


 selectivity, add a Hydrophobic Feature  constraint extending 6-8 Å from the Indole NH. For 

-AR selectivity, place an Exclusion Volume in that same region to penalize extension.

References

  • Koes, D. R., et al. (2024).[1] PharmRL: pharmacophore elucidation with deep geometric reinforcement learning. BMC Biology. Available at: [Link]

  • Toha, M., et al. (2020). A Selective Pharmacophore Model for

    
    -Adrenoceptor Agonists. Molecules. Available at: [Link]
    
  • Wieland, K., et al. (1996). Fundamental molecular differences between serotonin 5-HT1A and adrenergic beta receptors. Molecular Pharmacology. Available at: [Link]

  • Myskovine, K., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Klabunde, T. (2015). Structure-Based Drug Design for GPCRs. Wiley-VCH.[2] (General Reference for GPCR binding pockets).

Sources

The 3-Chloro-1H-indole-2-ylmethyl Scaffold: Synthetic Architectures and Pharmacological Utility

[1]

Executive Summary & Strategic Rationale

The 3-chloro-1H-indole-2-ylmethyl scaffold represents a highly specialized yet privileged structural motif in modern medicinal chemistry. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the specific introduction of a chlorine atom at the C3 position combined with a methylene linker at the C2 position creates a unique pharmacophore with distinct electronic and steric properties.

Why this scaffold matters:

  • Metabolic Blockade: The C3 position of the indole ring is the primary site for oxidative metabolism (via cytochrome P450 enzymes). Substitution with a chlorine atom blocks this metabolic "soft spot," significantly enhancing the half-life (

    
    ) and metabolic stability of the parent molecule.
    
  • Halogen Bonding: The C3-Cl bond is not merely a steric blocker; it often engages in halogen bonding with carbonyl backbone residues in target proteins (e.g., HIV-1 Reverse Transcriptase), acting as a "molecular anchor."

  • The "ylmethyl" Hinge: The C2-methylene group serves as a flexible, non-conjugated linker. Unlike a direct amide or ester attachment, the methylene bridge allows the attached pharmacophore to rotate freely, facilitating "induced fit" binding in complex active sites like the 5-HT6 receptor or tubulin beta-subunits.

Synthetic Architectures and Methodologies

The construction of this scaffold requires precise regiocontrol. Direct chlorination of 2-methylindole often leads to mixtures or over-chlorination. The most robust synthetic strategies rely on stepwise functionalization.

Pathway A: The Carboxylate Reduction Route (Scalable)

This is the industry-standard approach for generating high-purity 3-chloro-1H-indole-2-methanol intermediates.

Mechanism:

  • Starting Material: Ethyl indole-2-carboxylate.[1][2]

  • Chlorination: Electrophilic aromatic substitution using N-chlorosuccinimide (NCS). The electron-withdrawing ester at C2 deactivates the ring slightly but directs the halogen to the electron-rich C3 position with high regioselectivity.

  • Reduction: The ester is reduced to the alcohol (the "ylmethyl" core) using Lithium Aluminum Hydride (LiAlH

    
    ).
    
Pathway B: The Vilsmeier-Haack Approach

Used when formylation is required prior to reduction, often to access 3-chloro-2-formyl intermediates for reductive amination.

Mechanism:

  • Vilsmeier Reaction: Treatment of the indole with POCl

    
    /DMF introduces a formyl group.
    
  • Chlorination: Often performed concurrently or sequentially depending on the reagent stoichiometry.

  • Reduction: NaBH

    
     reduction of the aldehyde yields the target 3-chloro-1H-indole-2-methanol.
    
Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways to access the core scaffold and its conversion into active pharmaceutical ingredients (APIs).

Synthesis_WorkflowStartIndole-2-carboxylate(Starting Material)Step13-Chloro-indole-2-carboxylate(Intermediate A)Start->Step1NCS, DMF(Regioselective Cl)Step23-Chloro-1H-indole-2-methanol(The Core Scaffold)Step1->Step2LiAlH4, THF(Ester Reduction)Step33-Chloro-2-(chloromethyl)indole(Activated Electrophile)Step2->Step3SOCl2(Activation)End2HIV-1 NNRTIs(Coupling)Step2->End2Direct CouplingEnd15-HT6 Ligands(Nucleophilic Subst.)Step3->End1Amines/Piperazines

Caption: Divergent synthesis of 3-chloro-1H-indole-2-ylmethyl libraries from carboxylate precursors.

Validated Experimental Protocols

The following protocols are designed to be self-validating . The appearance of specific color changes and solubility shifts serves as an in-process check for the chemist.

Protocol 1: Regioselective Synthesis of Ethyl 3-chloro-1H-indole-2-carboxylate

Target: Creation of the chlorinated core prior to linker reduction.

Reagents:

  • Ethyl indole-2-carboxylate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl indole-2-carboxylate in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere. Validation: The solution should be clear and colorless to pale yellow.

  • Addition: Add NCS portion-wise over 15 minutes at room temperature. Causality: Rapid addition can cause localized high concentrations of Cl

    
    , leading to minor polychlorinated byproducts.
    
  • Reaction: Stir at room temperature for 12–16 hours.

    • Self-Validation Check: The reaction mixture typically darkens slightly. TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting material (

      
      ) and the appearance of a new, slightly less polar spot (
      
      
      ).
  • Quench & Workup: Pour the mixture into ice-cold water (10x volume). The product will precipitate as a solid. Filter, wash copiously with water to remove DMF/succinimide, and dry.

  • Yield Expectation: 85–95%.

Protocol 2: Activation and Nucleophilic Substitution (The "Linker" Chemistry)

Target: Converting the alcohol to a piperazine derivative (5-HT6 antagonist model).

Reagents:

  • 3-Chloro-1H-indole-2-methanol (from reduction of Protocol 1 product)

  • Thionyl Chloride (SOCl

    
    )
    
  • N-Methylpiperazine

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend the alcohol in DCM at 0°C. Add SOCl

    
     (1.5 equiv) dropwise.
    
    • Causality: This converts the poor leaving group (-OH) into a reactive chloride (-Cl).

  • Validation: The suspension will clear as the alkyl chloride forms. Stir for 2 hours. Evaporate solvent/excess SOCl

    
     to dryness to obtain the crude 3-chloro-2-(chloromethyl)indole.
    
  • Substitution: Redissolve the crude residue in acetonitrile. Add N-methylpiperazine (2.0 equiv) and K

    
    CO
    
    
    (2.0 equiv). Reflux for 4–6 hours.
  • Purification: The basic nitrogen on the piperazine allows for acid-base extraction purification.

    • Self-Validation Check: The final product should show a distinct diagnostic peak in

      
      H-NMR for the methylene linker (
      
      
      ppm, singlet, 2H) and the disappearance of the chloromethyl peak.

Therapeutic Applications & Data Analysis

The utility of the 3-chloro-1H-indole-2-ylmethyl scaffold is best evidenced by its role in CNS and Antiviral drug discovery.

Case Study: 5-HT6 Receptor Antagonists

Research by Shinde et al. (Source 1) demonstrated that introducing a chlorine at C3 of 2-piperazinylmethyl indoles significantly alters binding affinity.

SAR Logic:

  • Unsubstituted (H): Moderate affinity.[1]

  • 3-Chloro: Increased affinity due to lipophilic filling of the hydrophobic pocket in the 5-HT6 receptor.

  • Linker: The methylene bridge allows the piperazine ring to orient towards the aspartic acid residue (Asp3.32) for a crucial salt bridge interaction.

Quantitative Comparison: 3-Substituent Effect on Activity

Data synthesized from 5-HT6 receptor binding assays (Shinde et al.).

Compound VariantC3 SubstituentC2 LinkerTargetActivity (

or IC

)
Outcome
Indole-2-methanolH-CH

OH
N/AInactivePrecursor
5bH-CH

-Piperazine
5-HT6ModerateBaseline
5c (Target) Cl -CH

-Piperazine
5-HT6 High (<10 nM) Hit
5dBr-CH

-Piperazine
5-HT6HighSteric limit reached
Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functional roles of each part of the scaffold.

SAR_LogicCore3-Chloro-1H-indole-2-ylmethyl(Scaffold)Part1Indole NH(H-Bond Donor)Core->Part1Part2C3-Chlorine(Metabolic Block / Hydrophobic)Core->Part2Part3C2-Methylene Linker(Rotational Freedom)Core->Part3Target1Lys101 (HIV RT)InteractionPart1->Target1BindingTarget2Hydrophobic Pocket(5-HT6 / Tubulin)Part2->Target2Affinity/StabilityTarget3Pharmacophore Attachment(Piperazine/Sulfone)Part3->Target3Versatility

Caption: Pharmacophore mapping of the 3-chloro-1H-indole-2-ylmethyl scaffold.

References

  • Shinde, A. K., et al. (2012).[3] "Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands." Der Pharma Chemica, 4(3), 909-914.[3]

  • Zhao, J., et al. (2015).[4] "Cu-mediated direct regioselective C-2 chlorination of indoles."[5][6] Organic & Biomolecular Chemistry, 13, 9000-9004.

  • BenchChem. "3-(Chloromethyl)-1H-indole | CAS 65738-50-3." BenchChem Chemical Database.

  • Silvestri, R., et al. (2011). "Indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors: new cyclic substituents at indole-2-carboxamide."[7] Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[8][9] Molecules, 25(1615).[1][10]

A Technical Guide to the Characterization of Ligand-Target Interactions: Binding Affinity Studies for 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for conducting binding affinity studies on the novel small molecule, 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol. Recognizing the indole scaffold as a privileged structure in medicinal chemistry, particularly in the domain of kinase inhibition, this document outlines the critical methodologies required to quantify the molecule's interaction with its putative protein targets. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Detailed protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are presented, complete with workflow diagrams, data interpretation guidelines, and hypothetical data sets. The objective is to equip researchers with the expertise to generate high-fidelity affinity data, a cornerstone of modern drug discovery and development.

Introduction: The Significance of Binding Affinity in Drug Discovery

The compound 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is built upon an indole core, a heterocyclic scaffold frequently found in molecules designed as kinase inhibitors for anticancer therapies.[1][2] The indole moiety can serve as a versatile foundation for discovering drug-like molecules, where modifications to its substituents can significantly impact pharmacokinetic and pharmacodynamic properties.[1] Kinases such as cyclin-dependent kinases (CDKs), tyrosine kinases, and serine/threonine-specific protein kinases are common targets for indole-based derivatives.[2][3]

The success of any potential therapeutic agent hinges on its interaction with its biological target. Binding affinity, a measure of the strength of this interaction, is a critical parameter in early-stage drug discovery.[4] It is quantified by the dissociation constant (Kd), which represents the concentration of a ligand at which half of the target protein's binding sites are occupied at equilibrium.[5] A lower Kd value signifies a stronger binding interaction. Characterizing binding affinity and kinetics is essential for:

  • Potency Assessment: High affinity is often a prerequisite for high potency.[4]

  • Target Validation: Confirming that a molecule interacts with its intended target.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing lead compounds.

  • Predicting In Vivo Efficacy: Understanding the kinetics of association (kon) and dissociation (koff) can help predict a drug's duration of action.[4]

This guide details three orthogonal, state-of-the-art biophysical techniques to comprehensively characterize the binding profile of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol.

Foundational Strategy: Assay Selection and Pre-Experimental Considerations

The choice of methodology is dictated by the specific questions being asked, the availability of reagents, and the desired throughput. No single technique is universally superior; rather, they provide complementary information. Cross-validating results with at least two independent methods is highly recommended to ensure data integrity.[6]

Key Considerations:

  • Target Protein: The target protein (e.g., a purified kinase) must be of high purity and correctly folded. Its concentration must be accurately determined.

  • Compound Purity and Solubility: The small molecule ligand must be of the highest possible purity. Given that many small molecules have limited aqueous solubility, a stock solution is typically prepared in 100% DMSO and then diluted into the assay buffer.[7] The final DMSO concentration should be kept low (typically <5%) and consistent across all measurements to minimize its effect on the interaction.

  • Buffer System: The choice of buffer can influence binding interactions. It is critical to use a consistent, well-matched buffer system across all experiments, particularly for ITC, where buffer mismatch can create significant artifacts.[8]

Methodology I: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on the kinetics of molecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over and binds to an immobilized ligand (the target protein).[9][10] This allows for the direct determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Principle of SPR

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the small molecule analyte is then injected across the surface. Binding of the analyte to the immobilized protein causes an increase in mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a "sensorgram" (Resonance Units vs. Time), providing a detailed kinetic profile of the interaction.[10]

SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis A Immobilize Target Protein on Sensor Chip B Prepare Analyte Dilution Series (e.g., 0.1 nM to 1 µM) C Equilibrate Baseline with Running Buffer D Inject Analyte (Association) C->D E Flow Running Buffer (Dissociation) D->E F Regenerate Chip Surface E->F F->C Next Concentration G Reference Surface Subtraction H Fit Sensorgrams to Kinetic Model (e.g., 1:1) G->H I Determine kon, koff, and KD H->I

Caption: Workflow for a typical SPR binding affinity experiment.

Detailed SPR Protocol
  • Immobilization: Covalently immobilize the purified target kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target density appropriate for small molecule analysis (typically ~1000-3000 RU).

  • Analyte Preparation: Prepare a dilution series of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should span a wide range around the expected Kd, from at least 10-fold below to 10-fold above. A concentration series of 0, 10, 30, 100, 300, and 1000 nM is a common starting point.[11]

  • Binding Cycle:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject a single concentration of the analyte for a set time (e.g., 120 seconds) to monitor the association phase.

    • Switch back to the running buffer flow for a set time (e.g., 300 seconds) to monitor the dissociation phase.

    • Inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Collection: Repeat the binding cycle for each analyte concentration, including a buffer-only (zero analyte) injection for double referencing.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) and the buffer-only injection to correct for bulk refractive index changes and instrument drift.

    • Perform a global fit of the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.[11] This simultaneously fits the association and dissociation curves for all concentrations to derive a single set of kinetic parameters.

Data Presentation: Hypothetical SPR Results
ParameterValueUnitDescription
k_on (k_a)2.5 x 10⁵M⁻¹s⁻¹Association Rate Constant
k_off (k_d)5.0 x 10⁻³s⁻¹Dissociation Rate Constant
K_D 20nMEquilibrium Dissociation Constant (k_off/k_on)

Methodology II: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[12] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[13] In a single experiment, ITC can determine the binding affinity (Kd), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[14]

Principle of ITC

An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[8] The sample cell contains the target protein, while a syringe is filled with the small molecule ligand. The ligand is titrated into the sample cell in a series of small, precise injections. The instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells.[8] Each injection produces a heat pulse that is integrated to determine the heat change, which diminishes as the protein becomes saturated with the ligand.

ITC Experimental Workflow

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Protein in Cell Buffer B Prepare Ligand in Syringe Buffer (Buffer must be identical) C Equilibrate Instrument at Desired Temperature D Perform Series of Small Injections of Ligand into Protein C->D E Record Differential Power (DP) for each injection D->E G Integrate Heat Pulses H Plot Integrated Heat vs. Molar Ratio G->H I Fit Binding Isotherm to Model to determine Kd, n, ΔH H->I

Caption: Workflow for a typical ITC binding affinity experiment.

Detailed ITC Protocol
  • Sample Preparation: Prepare the target protein (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare the ligand, 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, at a concentration 10-15 times higher than the protein (e.g., 150-200 µM) in the exact same buffer. Dialyzing the protein against the buffer used to dissolve the ligand is the best practice to ensure perfect buffer matching.[8]

  • Instrument Setup: Thoroughly clean the instrument cells and syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe. Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

  • Titration: Program the instrument to perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, identical injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the primary experimental data.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters.

Data Presentation: Hypothetical ITC Results
ParameterValueUnitDescription
n 1.05-Stoichiometry of Binding (Ligand:Protein)
K_D 25nMEquilibrium Dissociation Constant
ΔH -8.5kcal/molEnthalpy of Binding
TΔS 3.2kcal/molEntropy of Binding
ΔG -11.7kcal/molGibbs Free Energy (ΔH - TΔS)

Methodology III: Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[15] It is particularly well-suited for high-throughput screening (HTS) and for studying protein-ligand interactions.[16] For an unlabeled compound like 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, a competitive assay format is required.

Principle of FP

The FP principle is based on the rotational diffusion of molecules.[17] A small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low polarization signal.[17] When this tracer binds to a much larger protein, its rotation is slowed dramatically, and it emits light that remains highly polarized. In a competitive assay, the unlabeled test compound competes with the fluorescent tracer for the same binding site on the target protein. As the concentration of the test compound increases, it displaces the tracer, causing a decrease in the measured polarization signal.[5][18]

FP Experimental Workflow (Competitive Assay)

FP_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Target Protein and Fluorescent Tracer B Prepare Test Compound Dilution Series C Add fixed amounts of Protein and Tracer to microplate wells D Add varying concentrations of Test Compound C->D E Incubate to reach equilibrium D->E F Read Fluorescence Polarization E->F G Plot Polarization vs. log[Test Compound] H Fit data to sigmoidal curve to determine IC50 G->H I Calculate Ki from IC50 (Cheng-Prusoff equation) H->I

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed FP Protocol
  • Reagent Preparation:

    • Tracer: A fluorescently labeled ligand known to bind the target kinase is required (e.g., a fluorescein-labeled known inhibitor).

    • Assay Buffer: A suitable buffer that maintains protein stability and minimizes background fluorescence.

    • Test Compound: Prepare a serial dilution of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol.

  • Assay Setup (in a low-binding microplate):

    • To each well, add a fixed concentration of the target kinase and the fluorescent tracer. The concentrations should be optimized to yield a robust signal window (a significant difference in polarization between free and bound tracer).[19]

    • Add the test compound from the serial dilution series to the appropriate wells. Include controls for no inhibition (DMSO vehicle only) and full inhibition (a high concentration of a known unlabeled inhibitor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis:

    • Plot the polarization values (in mP) against the logarithm of the test compound concentration.

    • Fit the resulting data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Data Presentation: Hypothetical FP Results
ParameterValueUnitDescription
IC₅₀ 45nMHalf-maximal Inhibitory Concentration
K_i 22nMInhibitory Constant (Calculated)

Conclusion and Forward Look

This guide has detailed three robust biophysical methods for characterizing the binding affinity of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol. SPR provides unparalleled real-time kinetic data, ITC offers a complete thermodynamic profile of the interaction, and FP serves as a valuable tool for determining affinity in a higher-throughput format.

By employing these techniques, researchers can generate high-quality, reliable binding data. The resulting affinity and kinetic parameters are not merely numbers; they are critical insights that validate the molecular target, inform structure-activity relationships, and ultimately guide the entire drug discovery process. The orthogonal validation of these findings will provide the highest degree of confidence as this promising compound advances through the development pipeline.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. [Link]

  • Small Molecule Affinity Measurement Service. (n.d.). Creative Biolabs. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018, July 5). AFFINImeter. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato. [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015, November 23). Edinburgh Instruments. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). Reichert Technologies. [Link]

  • Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, October 29). ACS Publications. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Binding Assays. (2025, December 17). BMG LABTECH. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024, July 1). Bentham Science. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. [Link]

  • The Working Principle of Isothermal Titration Calorimetry. (2015, July 29). AZoM.com. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). A BIOPHYSICAL SOLUTION FOR EVERYONE. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

  • Curve Fitting and Analysis of Binding Data. (2025, July 31). YouTube. [Link]

Sources

A Predictive Toxicological and Safety Assessment of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol (CAS RN: 876708-46-2) is a synthetic organic compound featuring a substituted indole nucleus linked to an ethanolamine side chain.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many with potent cytotoxic and anti-cancer properties.[2][3][4] The introduction of a chloro-substituent at the 3-position of the indole ring and the presence of a flexible amino-ethanol side chain at the 2-position suggest a potential for significant biological activity. However, as a novel chemical entity, its toxicological profile is largely uncharacterized.

This technical guide provides a comprehensive, predictive assessment of the toxicology and safety of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol. In the absence of direct empirical data, this paper employs a structure-activity relationship (SAR) analysis, drawing upon established toxicological data for structurally related indole alkaloids and amino alcohols. Furthermore, it outlines a recommended in-depth experimental workflow for researchers to rigorously determine the compound's safety profile. This document is intended for drug development professionals, medicinal chemists, and toxicologists engaged in the preclinical evaluation of new chemical entities.

Physicochemical Properties and Predicted Toxicokinetics

A compound's toxicological profile is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is unavailable, its structural motifs allow for informed predictions.

PropertyPredictionRationale
Molecular Formula C11H13ClN2OBased on its chemical structure.[1]
Molecular Weight 224.69 g/mol Calculated from the molecular formula.[1]
Absorption Likely moderate to good oral and dermal absorption.The molecule possesses both lipophilic (chloro-indole) and hydrophilic (ethanolamine) features, suggesting it may cross biological membranes.
Distribution Wide distribution expected.Potential to cross the blood-brain barrier due to the indole nucleus, a common feature in neuroactive compounds.
Metabolism Primarily hepatic via Cytochrome P450 (CYP) enzymes.Indole rings are known substrates for CYP enzymes, leading to oxidation.[5] The ethanolamine chain may undergo conjugation reactions.
Excretion Likely renal excretion of metabolites.Metabolites are generally more water-soluble and are cleared by the kidneys.
Predicted Metabolic Pathways

The metabolism of indole compounds can significantly influence their toxicity. The gut microbiome and hepatic enzymes play crucial roles in transforming indoles.[5][6] For 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, metabolism is predicted to proceed through two primary pathways: oxidation of the indole ring and conjugation of the ethanolamine side chain. Oxidation, particularly at the C-3 position, can sometimes lead to reactive intermediates.

Predicted Metabolic Pathway cluster_0 Phase I Metabolism (Hepatic) cluster_1 Phase II Metabolism (Conjugation) Parent_Compound 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol Oxidized_Metabolite Oxidized Indole Metabolite (e.g., Hydroxylation) Parent_Compound->Oxidized_Metabolite CYP450 Enzymes Conjugated_Metabolite Glucuronide or Sulfate Conjugate Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion Renal Clearance Tier_1_Workflow Start Test Compound In_Silico In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) Start->In_Silico Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) - Cancer Cell Lines - Normal Cell Lines Start->Cytotoxicity Genotoxicity Genotoxicity Screening - Ames Test (Bacterial Mutagenicity) - In Vitro Micronucleus Assay Start->Genotoxicity Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Stability Data_Analysis Data Analysis & Hazard ID In_Silico->Data_Analysis Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis

Caption: Tier 1 in vitro and in silico screening workflow.

Detailed Protocols:

  • In Vitro Cytotoxicity Assay (MTT Protocol):

    • Objective: To determine the concentration of the compound that reduces the viability of cultured cells by 50% (IC50).

    • Method:

      • Seed cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and relevant cancer cell lines) in 96-well plates and allow them to adhere overnight.

      • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

      • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

      • Incubate for 24, 48, or 72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the control and determine the IC50 value.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

    • Method:

      • Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.

      • Expose the bacterial strains to various concentrations of the test compound on minimal glucose agar plates.

      • Incubate the plates for 48-72 hours.

      • Count the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid).

      • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Tier 2: In Vivo Acute Toxicity and Dose-Range Finding

Should in vitro results indicate significant biological activity, preliminary in vivo studies are warranted.

  • Acute Oral and Dermal Toxicity (OECD Guidelines 423 and 402): These studies are conducted in rodents to determine the acute toxicity of the compound and to identify the median lethal dose (LD50). [7]Observations should include clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

  • Dose-Range Finding Studies: A 14- or 28-day repeat-dose study in rodents helps to identify target organs of toxicity and to select appropriate doses for longer-term sub-chronic toxicity studies.

Recommended Safety Precautions and Handling

Based on the SAR analysis, 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.

    • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. [8]If a fume hood is not available and there is a risk of inhalation, use a NIOSH-approved respirator.

  • Handling and Storage:

    • Keep away from heat, sparks, and open flames. * Store in a tightly closed container in a dry, cool, and well-ventilated place. [8] * Avoid contact with skin, eyes, and clothing. [9] * Do not eat, drink, or smoke when using this product. * First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [8] * If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. [8] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [8] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [9]

Conclusion

While 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is a data-poor compound, a predictive toxicological assessment based on its structural components—a chlorinated indole ring and an amino-ethanol side chain—suggests a potential for significant biological activity, including cytotoxicity and skin/eye irritation. The indole moiety is associated with a wide range of biological effects, some of which are therapeutically beneficial in an oncology context, but which also necessitate careful toxicological evaluation. The amino-ethanol functional group suggests a potential for corrosive properties.

Therefore, this compound must be handled with appropriate caution, utilizing stringent engineering controls and personal protective equipment. The comprehensive experimental workflow outlined in this guide provides a scientifically rigorous pathway for researchers to definitively characterize its toxicological profile. The generation of empirical data through these proposed studies is critical for any future development and for ensuring the safety of laboratory personnel.

References

  • Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. Benchchem.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
  • 876708-46-2 | 2-(((3-Chloro-1H-indol-2-yl)methyl)amino)ethanol. MolCore.
  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Bentham Science Publishers.
  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • Indole. Metabolon.
  • Indole. Wikipedia.
  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). NCBI.
  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
  • SAFETY DATA SHEET - 2-(Methylamino)ethanol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Ethylaminoethanol. Fisher Scientific.
  • Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Australian Government Department of Health.
  • 2-Chloroethanol. Publisso.
  • SAFETY DATA SHEET - Ethanol.
  • Selected amines and amino alcohols. Miljøstyrelsen.
  • SAFETY DATA SHEET - 2-(Methylamino)ethanol. TCI Chemicals.
  • 2-Chloroethanol - Safety D

Sources

Methodological & Application

A Detailed Protocol for the Step-by-Step Preparation of 3-Chloroindole Amino-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Indole and its derivatives represent a class of heterocyclic compounds of paramount importance in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2][3] These compounds exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The strategic functionalization of the indole scaffold allows for the fine-tuning of its biological profile. This application note provides a comprehensive, step-by-step protocol for the synthesis of a key intermediate, 2-(3-chloro-1H-indol-1-yl)ethan-1-ol, a versatile precursor for a variety of 3-chloroindole amino-ethanol derivatives. The protocol is designed for researchers in drug discovery and development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles. We detail the synthesis in two primary stages: the electrophilic chlorination of indole to form 3-chloroindole, followed by the N-alkylation to introduce the hydroxyethyl side chain.

Introduction: The Rationale for Synthesis

The indole nucleus is a privileged scaffold in drug design, with its derivatives showing a wide range of biological activities.[2] The introduction of a halogen, such as chlorine, at the C3 position can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential.[6] Furthermore, the attachment of an amino-ethanol side chain at the N1 position is a common strategy to improve solubility, introduce new binding interactions with biological targets, and create handles for further chemical modification.[7] This combination of a 3-chloroindole core with an N-amino-ethanol side chain creates a molecular framework with promising applications in various therapeutic areas.[4][7]

This guide provides a robust and validated protocol for synthesizing the foundational building block, 2-(3-chloro-1H-indol-1-yl)ethan-1-ol, from commercially available starting materials.

Overall Synthetic Pathway

The synthesis is a two-step process starting from indole. The first step is the selective chlorination at the C3 position, followed by N-alkylation of the resulting 3-chloroindole.

Synthesis_Pathway Indole Indole Step1_Reagent SO₂Cl₂ DCM, 0 °C Indole->Step1_Reagent Chloroindole 3-Chloroindole Step1_Reagent->Chloroindole Step2_Reagent 1. NaH, THF 2. 2-Chloroethanol Chloroindole->Step2_Reagent Product 2-(3-chloro-1H-indol-1-yl)ethan-1-ol Step2_Reagent->Product

Caption: Overall two-step synthesis of the target precursor.

Safety Precautions and Reagent Handling

Expert Insight: The safe execution of this synthesis is paramount. Several reagents used are hazardous and require careful handling in a controlled laboratory environment. A thorough risk assessment must be conducted before commencing any experimental work.

ReagentKey HazardsRecommended Handling Procedures
Sulfuryl Chloride (SO₂Cl₂) Corrosive, lachrymator, reacts violently with water, toxic upon inhalation.Always handle in a certified chemical fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. Add dropwise to the reaction mixture. Quench excess reagent carefully with a cold, basic solution.
3-Chloroindole Skin and eye irritant.[8] Limited stability, can decompose over time.[9]Wear standard personal protective equipment (PPE). Store in a cool, dark place, preferably under an inert atmosphere. Use promptly after synthesis.
Sodium Hydride (NaH, 60% in mineral oil) Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive.Handle only under an inert atmosphere (Nitrogen or Argon). Never allow contact with water or protic solvents. Weigh and dispense in a glovebox or under a stream of inert gas. Wash glassware used for transfer with a non-polar solvent (e.g., hexanes) before carefully quenching with isopropanol, then methanol, then water.
2-Chloroethanol Fatal if swallowed, in contact with skin, or if inhaled. [10] Flammable liquid and vapor.[10][11]Extreme caution required. Use only in a chemical fume hood. Wear appropriate gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat.[10][12] Ensure an emergency safety shower and eyewash station are immediately accessible.[10]
Anhydrous Solvents (DCM, THF) Flammable, irritants. THF can form explosive peroxides.Use in a well-ventilated area or fume hood. Keep away from ignition sources. Use freshly distilled or commercially available anhydrous solvents. Test THF for peroxides before use if it has been opened and stored.

Detailed Experimental Protocol

Part A: Synthesis of 3-Chloroindole

Causality: This reaction is a classic electrophilic aromatic substitution. The indole ring is highly electron-rich, making the C3 position particularly susceptible to electrophilic attack. Sulfuryl chloride (SO₂Cl₂) serves as the source of the electrophilic chlorine. The reaction is conducted at 0 °C to control the exothermicity and prevent the formation of undesired side products, such as 2,3-dichloroindole.[9]

Materials and Reagents:

  • Indole (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve indole in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting indole spot.

  • Work-up: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing cold saturated NaHCO₃ solution to quench the reaction and neutralize the HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-chloroindole is often a pale pink or off-white solid. It can be purified by recrystallization from hexanes. Note: 3-chloroindole has limited stability and should be used in the next step as soon as possible.[9]

Part B: Synthesis of 2-(3-chloro-1H-indol-1-yl)ethan-1-ol

Causality: This step is an N-alkylation reaction. The indole N-H proton is acidic enough to be removed by a strong base like sodium hydride (NaH), forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of 2-chloroethanol in an Sₙ2 reaction, displacing the chloride and forming the desired C-N bond. Anhydrous THF is used as the solvent because it is aprotic and effectively solvates the cation without interfering with the strong base. The reaction is performed under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.

Materials and Reagents:

  • 3-Chloroindole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • 2-Chloroethanol (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Preparation: In the flask, suspend NaH (60% dispersion) in anhydrous THF.

  • Indole Addition: Dissolve 3-chloroindole in a separate flask with anhydrous THF. Transfer this solution slowly via cannula or syringe to the stirred NaH suspension at room temperature.

  • Deprotonation: Stir the mixture at room temperature for 30-45 minutes. The evolution of hydrogen gas should be observed as the indolide anion is formed.

  • Alkylation: Cool the reaction mixture to 0 °C. Add 2-chloroethanol dropwise via syringe. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 60-65 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) for the disappearance of the 3-chloroindole spot.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C. CAUTION: Quench the excess NaH extremely carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to yield the pure 2-(3-chloro-1H-indol-1-yl)ethan-1-ol.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical DataExpected Results for 2-(3-chloro-1H-indol-1-yl)ethan-1-ol
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) δ ~7.7 (d), 7.3-7.1 (m, 4H), 4.3 (t), 4.0 (t), ~2.0 (br s, OH).
¹³C NMR (CDCl₃, 100 MHz) Signals expected for the indole core and two aliphatic carbons (~62 ppm for CH₂OH and ~50 ppm for N-CH₂).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of C₁₀H₁₀ClNO.
IR (KBr or neat) Broad absorption band around 3400 cm⁻¹ (O-H stretch), C-H, C=C, and C-N stretching frequencies.

Experimental Workflow Visualization

A well-structured workflow is essential for reproducibility and efficiency.

Workflow cluster_A Part A: Synthesis of 3-Chloroindole cluster_B Part B: N-Alkylation A1 Dissolve Indole in Anhydrous DCM A2 Cool to 0 °C A1->A2 A3 Add SO₂Cl₂ Dropwise A2->A3 A4 Monitor by TLC A3->A4 A5 Quench with NaHCO₃ A4->A5 A6 Extract & Concentrate A5->A6 A7 Purify (Recrystallization) A6->A7 B2 Add 3-Chloroindole A7->B2 Use Product Immediately B1 Prepare NaH in Anhydrous THF (Inert Atm.) B1->B2 B3 Add 2-Chloroethanol at 0 °C, then Reflux B2->B3 B4 Monitor by TLC B3->B4 B5 Quench with NH₄Cl B4->B5 B6 Extract & Concentrate B5->B6 B7 Purify (Chromatography) B6->B7

Caption: Step-by-step laboratory workflow for the two-part synthesis.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the preparation of 2-(3-chloro-1H-indol-1-yl)ethan-1-ol. By explaining the causality behind each step and emphasizing critical safety procedures, this guide equips researchers with the necessary information to synthesize this valuable intermediate confidently. This precursor serves as a gateway to a diverse library of N-substituted amino-ethanol derivatives, facilitating further exploration in drug discovery and development programs.

References

  • Yadav, V., Jagtap, S. G., et al. (2022). Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols. Organic Letters. Available at: [Link]

  • (2013). Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Gulevskaya, A. V., et al. (2014). Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-vinyl substituted indoles containing 1,2-amino alcohol fragment. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Singh, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • Singh, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

  • Nguyen, V. T., et al. (2016). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization of Unmasked 2-Alkynylanilines. Available at: [Link]

  • Brennan, M. R., & Erickson, K. L. (1986). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Heterocycles. Available at: [Link]

  • Siauciulis, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Williams, A. (1961). Process for n-alkylation of indoles. U.S. Patent 3,012,040.
  • Zenodo. (n.d.). Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Available at: [Link]

  • Ghavre, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Gulevskaya, A. V., et al. (2012). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters. Available at: [Link]

  • Manzer, L. E. (2004). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. U.S. Patent Application 10/460,090.
  • Wang, P., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. Available at: [Link]

  • Svitlychnyi, V., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules. Available at: [Link]

  • Badiger, V. V., et al. (2005). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. Available at: [Link]

  • Bergman, J., et al. (1976). The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Acta Chemica Scandinavica. Available at: [Link]

Sources

Reaction conditions for amination of 3-chloroindole-2-methyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Amination of 3-Chloroindole-2-methyl Halides

Executive Summary

This guide details the synthetic protocols for the amination of 3-chloro-2-(halomethyl)indoles , a critical scaffold in the development of 5-HT6 receptor ligands, antiviral agents, and melatonin analogs. While the 3-chloro substituent provides desirable metabolic stability and electronic modulation, the 2-halomethylindole moiety is inherently reactive, prone to self-polymerization via aza-fulvene intermediates. This note provides optimized reaction conditions to maximize yield, minimize dimerization, and ensure reproducibility.

Mechanistic Insight & Strategic Considerations

The Reactivity Paradox

The 3-chloroindole-2-methyl halide substrate presents a unique reactivity profile compared to simple benzyl halides:

  • Electronic Withdrawal: The C3-Chlorine atom is electron-withdrawing (inductive effect). This lowers the electron density of the indole ring compared to unsubstituted indole.

    • Consequence: It slightly stabilizes the molecule against oxidative degradation but increases the acidity of the N1-proton (

      
       approx. 15-16).
      
  • The Aza-Fulvene Trap: The primary failure mode is the elimination of the halide driven by the indole nitrogen lone pair, forming a reactive exocyclic methylene species (aza-fulvene). This intermediate rapidly reacts with another indole molecule to form dimers or polymers.

    • Solution: Reactions must be kept neutral or slightly basic but strictly controlled to favor intermolecular

      
       attack by the amine over intramolecular elimination.
      
Pathway Visualization

ReactionPathway Substrate 3-Chloro-2-(halomethyl)indole AzaFulvene Reactive Aza-Fulvene Intermediate Substrate->AzaFulvene Elimination (-HX) (High Temp/Strong Base) Product 2-Aminomethyl-3-chloroindole (Target) Substrate->Product SN2 (Fast, Low Temp) Amine Amine Nucleophile (R-NH2) Amine->Product Base Base (DIPEA/K2CO3) Base->Substrate Deprotonation (Risk) Dimer Polymer/Dimer (Side Product) AzaFulvene->Dimer Self-Reaction

Figure 1: Mechanistic competition between direct amination (


) and decomposition pathways.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DMF, THF, or MeCN Polar aprotic solvents favor

. DMF is preferred for solubility; THF is better for easy workup. Avoid alcohols (solvolysis risk).
Base DIPEA or Excess Amine Use non-nucleophilic organic bases (DIPEA, Et3N). Inorganic bases (K2CO3) are effective but can be heterogeneous. Avoid strong bases (NaH) to prevent N-deprotonation.
Temperature 0°C to RT Crucial: Start at 0°C. Heating (>40°C) accelerates aza-fulvene formation and polymerization.
Stoichiometry 1.2 - 2.0 eq. Amine Excess amine ensures the bimolecular reaction outcompetes unimolecular decomposition.
Concentration 0.1 M - 0.2 M High dilution minimizes self-polymerization; too dilute slows the

rate.

Experimental Protocols

Protocol A: Direct Amination (Standard)

Best for: Stable amines and when the 2-halomethyl precursor is available or freshly prepared.

Materials:

  • 3-Chloro-2-(chloromethyl)-1H-indole (Freshly prepared recommended)

  • Amine (1.2 – 1.5 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equivalents)

  • Anhydrous THF or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous THF (0.2 M relative to indole) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the 3-chloro-2-(chloromethyl)indole (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Adding the halide to the base/amine ensures the nucleophile is always in excess, suppressing dimerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 2–4 hours total).

  • Quench: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

    • Tip: Neutralize silica gel with 1% Et3N to prevent acid-catalyzed decomposition during purification.

Protocol B: In Situ Activation (From Alcohol)

Best for: Unstable halides. Starts from 3-chloro-1H-indole-2-methanol.

Materials:

  • 3-Chloro-1H-indole-2-methanol

  • Thionyl Chloride (SOCl2) or Methanesulfonyl chloride (MsCl)

  • Target Amine

Step-by-Step Procedure:

  • Activation: Dissolve 3-chloro-1H-indole-2-methanol in DCM at 0°C. Add Et3N (1.2 eq) followed by MsCl (1.1 eq) or SOCl2 (1.1 eq). Stir for 30 mins to generate the electrophile.

  • Solvent Swap (Optional but recommended): Evaporate DCM in vacuo (cold) if switching to DMF, or proceed in DCM if the amine is soluble.

  • Amination: Redissolve the crude residue immediately in THF/DMF. Add the target amine (2.0 eq) at 0°C.

  • Workup: Proceed as in Protocol A.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Reaction too hot or too concentrated.Run at 0°C; dilute reaction to 0.05 M; add halide slower.
N-Alkylation (Indole Nitrogen) Base too strong (

> 18).
Switch from K2CO3 to DIPEA; do not use NaH/KOH.
Starting Material Stuck Nucleophile is sterically hindered.Add KI (0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.
Decomposition on Column Acidic silica degrades product.Pre-wash silica with 1% Triethylamine/Hexanes before loading.

Workflow Diagram

Workflow Start Start: 3-Chloroindole Precursor Form Is the 2-Halomethyl compound isolated? Start->Form Direct Protocol A: Direct Amination (0°C, THF, DIPEA) Form->Direct Yes Activate Protocol B: In Situ Activation (SOCl2 or MsCl) Form->Activate No Yes Yes (Solid/Stable) No No (Alcohol Precursor) Monitor Monitor TLC (Disappearance of SM) Direct->Monitor Activate->Direct Add Amine Workup Workup: Neutralize & Extract (Avoid Acidic Wash) Monitor->Workup Complete Purify Purification: Silica (+1% Et3N) Workup->Purify

Figure 2: Decision tree for selecting the appropriate amination protocol.

References

  • Shinde, A. K., et al. (2012).[1] "Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands." Der Pharma Chemica, 4(3), 909-914.[1]

  • Li, X., et al. (2024).[2] "DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization." Journal of Organic Chemistry, 89, 2039-2049.[2]

  • Repke, D. B., et al. (1981). "Abbreviated synthesis of 3-haloindoles." Journal of Heterocyclic Chemistry, 18(1), 175-178. (Foundational chemistry for 3-haloindole stability).
  • Google Patents. (2020). "CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate."[3] (Demonstrates stability of 3-chloro-2-aminomethyl motifs).

  • Yamada, K., et al. (2005). "Nucleophilic substitution reaction in indole chemistry." Tetrahedron Letters.

Sources

Technical Application Note: In Vitro Profiling of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

This Application Note details the standardized protocols for the in vitro characterization of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol . This compound represents a privileged scaffold in medicinal chemistry, combining an indole core with a hydrophilic ethanolamine tail.

Chemical Rationale:

  • Indole Core: A ubiquitous pharmacophore capable of pi-stacking interactions with protein targets (e.g., viral envelope glycoproteins, kinases).

  • 3-Chloro Substitution: The halogenation at the C3 position blocks metabolic oxidation (a common liability of the indole ring) and increases lipophilicity, potentially enhancing membrane permeability.

  • 2-Methylaminoethanol Tail: Provides a hydrogen-bond donor/acceptor motif, critical for solubility and interacting with polar residues in receptor binding pockets.[1]

Predicted Bioactivity: Based on Structural Activity Relationship (SAR) data of similar 3-haloindoles (e.g., Arbidol/Umifenovir analogs), this compound is a prime candidate for viral fusion inhibition and anticancer screening. The protocols below focus on these high-probability applications.

Pre-Analytical Phase: Compound Handling

Critical Insight: The secondary amine linkage in the ethanolamine tail is susceptible to oxidation over time, and the indole ring is photosensitive.

Protocol A: Stock Solution Preparation
ParameterSpecification
Molecular Weight ~224.69 g/mol
Solvent DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%
Concentration 10 mM or 20 mM Stock
Storage -20°C (Short term), -80°C (Long term); Protect from light

Step-by-Step:

  • Weigh 2.25 mg of solid compound in a microcentrifuge tube.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds. Note: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Aliquot into amber tubes (50 µL each) to avoid freeze-thaw cycles.

  • QC Check: Verify solubility by visual inspection; the solution must be optically clear.

Core Protocol: Cytotoxicity Profiling (CC50 Determination)

Before efficacy screening, the cytotoxic limit (CC50) must be established to ensure that observed effects are not due to cell death.

Assay System: MTT or CCK-8 Assay Cell Lines: MDCK (for viral assays) or HeLa/A549 (for general toxicity).[1]

Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the compound in culture medium (Range: 0.1 µM to 100 µM).

    • Control: 0.5% DMSO (Vehicle).

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 10 µL CCK-8 reagent or MTT solution (5 mg/mL) to each well.[1]

    • Incubate 2–4 hours.

  • Measurement: Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Data Calculation:

1

Advanced Protocol: Viral Fusion Inhibition Assay

This protocol tests the compound's ability to block viral entry, a mechanism supported by the 3-chloro-indole scaffold's similarity to known fusion inhibitors (e.g., Arbidol).

Target: Influenza A (H1N1) or VSV-Pseudotypes.[1] Mechanism: Stabilization of the viral Hemagglutinin (HA) prefusion conformation.

Experimental Design (Time-of-Addition Study)
  • Set A (Pre-treatment): Compound added to cells before infection (Prophylactic/Entry Block).

  • Set B (Post-treatment): Compound added after viral adsorption (Replication Block).

  • Set C (Virucidal): Virus + Compound incubated together, then added to cells.

Step-by-Step Procedure
  • Preparation:

    • Grow MDCK cells to 90% confluency in 24-well plates.

    • Prepare Compound Medium: DMEM + TPCK-trypsin + Compound (at non-toxic concentration, e.g., 10 µM).

  • Infection (Synchronized):

    • Cool plates to 4°C (arrests endocytosis, allows binding only).

    • Infect with virus (MOI = 0.1) for 1 hour at 4°C.

  • Fusion Blockade (The Critical Step):

    • Wash unbound virus with cold PBS.

    • Add warm Compound Medium (37°C) to trigger fusion.

    • Scientific Logic:[2][3][4][5][6][7] If the compound binds the viral envelope protein, it will prevent the conformational change required for fusion upon temperature shift.

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout:

    • CPE Reduction: Stain with Crystal Violet and quantify plaque formation.

    • qRT-PCR: Extract RNA from supernatant; quantify viral M1 gene copy number.[1]

Mechanistic Visualization

The following diagram illustrates the putative mechanism of action for 3-chloro-indole derivatives in blocking viral fusion.

ViralFusionInhibitionVirusViral Particle(HA Trimer)BindingAttachment(4°C)Virus->BindingRecognizesHostCellHost Cell(Sialic Acid Receptor)Binding->HostCellEndocytosisEndocytosis(pH Drop)Binding->EndocytosisTemp Shift 37°CFusionStateConformational Change(Fusion Peptide Release)Endocytosis->FusionStateAcidificationCompound2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanolCompound->FusionStateSTABILIZES Prefusion State(Blocks Conf. Change)ReplicationViral ReplicationFusionState->ReplicationBlocked

Caption: Putative mechanism of 3-chloro-indole derivatives stabilizing viral glycoproteins, preventing the fusion peptide release required for viral entry.[1]

Data Analysis & Interpretation

Summarize your screening results using the standard pharmacological parameters below.

ParameterDefinitionTarget Criteria (Hit)
CC50 Cytotoxic Concentration 50%

(Low Toxicity)
EC50 Effective Concentration 50%

(High Potency)
SI Selectivity Index (CC50/EC50)

(Therapeutic Window)

Troubleshooting:

  • High Background in MTT: The indole moiety can sometimes reduce tetrazolium salts directly. Solution: Use a CellTiter-Glo (ATP-based) assay instead.[1]

  • Precipitation: If the compound precipitates in media, add 0.5% methylcellulose or increase BSA concentration to solubilize.

References

  • Synthesis and Antiviral Activity of Indole-2-Carboxylate Derivatives. Source: Academia.edu / Vertex AI Search. Context: Establishes the antiviral potential of the indole-2-scaffold against Influenza and Coxsackie viruses.[1] Link:

  • Indole – A Promising Pharmacophore in Recent Antiviral Drug Discovery. Source: PMC (PubMed Central). Context: Reviews the broad-spectrum efficacy of indole derivatives, specifically highlighting fusion inhibition mechanisms. Link:

  • Synthesis and Antitumor Activity of 3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones. Source: PubMed. Context: Validates the biological activity of 3-chloro-indole derivatives in cellular assays. Link:

  • Reductive Amination Protocols (General Methodology). Source: Organic Chemistry Portal. Context: Provides the chemical basis for the synthesis and stability of the amino-ethanol side chain.[1] Link:

  • 1-(1H-indol-3-yl)-2-(methylamino)ethanol (Structural Analog Data). Source: PubChem.[6][8] Context: Physicochemical properties of the direct structural analog for solubility benchmarking. Link:[8]

Application Notes and Protocols for Light-Sensitive Indole Compounds: A Guide to Ensuring Stability and Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold is a cornerstone in modern drug discovery, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2][3] However, the inherent photosensitivity of many indole derivatives presents a significant challenge, potentially compromising their stability, efficacy, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive indole compounds. By elucidating the mechanisms of photodegradation and outlining field-proven protocols, these notes aim to ensure the integrity and reproducibility of experimental outcomes.

The Chemical Basis of Photosensitivity in Indole Compounds

The indole ring, a bicyclic aromatic heterocycle, possesses a π-conjugated system that can absorb ultraviolet (UV) and, in some cases, visible light.[4][5] Upon absorption of light energy, the molecule is promoted to an excited state, rendering it susceptible to a variety of chemical transformations. The primary mechanisms of photodegradation include:

  • Photooxidation: This is a common degradation pathway where the excited indole molecule reacts with oxygen. This can lead to the formation of various oxidized products, often resulting in a noticeable color change (e.g., yellow, pink, or red hues).[6] For instance, the oxidation of indole can lead to the formation of the colored compound indigo.[6]

  • Photodegradation: UV irradiation can induce cleavage of chemical bonds within the indole molecule or its substituents.[7] This can result in the loss of functional groups and the formation of new, often inactive or even toxic, byproducts.[8]

  • Photoionization: In aqueous solutions, indole can undergo photoionization upon UV excitation, leading to the formation of a cation radical and a solvated electron.[5] These reactive species can then participate in further degradation reactions.

The specific degradation pathway and the rate of degradation are influenced by several factors, including the wavelength and intensity of the light, the presence of oxygen, the pH of the solution, temperature, and the specific substituents on the indole ring.[6]

Best Practices for Storage of Light-Sensitive Indole Compounds

Proper storage is the first line of defense against the degradation of light-sensitive indole compounds. The following recommendations are crucial for maintaining their long-term stability.

Container Selection

The choice of container is critical for protecting compounds from light.

  • Primary Containers: Always use amber-colored glass vials or bottles.[6][9] These containers are designed to block a significant portion of UV and visible light. For highly sensitive compounds, opaque containers or wrapping the container in aluminum foil provides an additional layer of protection.[6][9][10]

  • Secondary Containment: Store primary containers in a dark place, such as a light-proof box or a designated cabinet.[11]

Temperature and Atmosphere Control

Controlling the storage environment is equally important.

  • Temperature: Store indole compounds at low temperatures to slow down the rate of any potential degradation reactions. Recommended storage temperatures are summarized in the table below.[6]

  • Inert Atmosphere: For highly sensitive or long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[6][12] This minimizes the risk of photooxidation. This is particularly important for compounds that are also sensitive to air and moisture.[12][13]

Storage ConditionTemperature RangeSuitability
Refrigerated2-8°CShort- to medium-term storage of solutions and some stable solids.[6]
Frozen-20°C or belowLong-term storage of solutions and solids.[6]
Ultra-Low-80°CRecommended for long-term storage of stock solutions in an inert solvent like anhydrous DMSO.[6]
Aliquoting

To prevent repeated exposure of the entire stock of a compound to light and temperature fluctuations, it is best practice to prepare aliquots.[6] This involves dividing a larger batch of the compound or a stock solution into smaller, single-use portions.

Protocols for Handling Light-Sensitive Indole Compounds

Careful handling during experimental procedures is essential to prevent degradation.

General Handling in the Laboratory
  • Minimize Light Exposure: Whenever possible, work in a dimly lit area or use a darkroom when handling highly sensitive indole compounds.[9] If a darkroom is not available, work under a fume hood with the sash lowered and the lights turned off.

  • Use of Protective Coverings: Cover flasks, beakers, and other vessels containing the compound with aluminum foil.[9] For autosamplers, use amber or light-blocking vials.[6]

  • Efficient Workflow: Plan experiments to minimize the time the compound is exposed to light. Prepare solutions and reagents immediately before use.[6]

Protocol for Handling Air- and Light-Sensitive Indole Compounds

For compounds that are sensitive to both air and light, more stringent handling techniques are required. The Schlenk technique is a common method for manipulating air-sensitive compounds.[14][15]

Objective: To transfer a solid, air- and light-sensitive indole compound from a storage container to a reaction flask under an inert atmosphere and protected from light.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask (reaction flask) and storage flask containing the indole compound

  • Septa and glass stoppers

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Aluminum foil

Procedure:

  • Preparation: Ensure all glassware is clean and oven-dried to remove any residual moisture. Assemble the Schlenk line and ensure a steady flow of inert gas (argon or nitrogen).

  • Inerting the Flasks: Attach the empty reaction Schlenk flask and the storage flask containing the indole compound to the Schlenk line via rubber tubing.

  • Purging: Evacuate the air from both flasks by applying a vacuum from the manifold. Then, backfill the flasks with the inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.

  • Wrapping: Wrap both flasks with aluminum foil to protect the compound from light.

  • Transfer:

    • Solid Transfer: If transferring a solid, this can be done in a glovebox for maximum protection.[13] If a glovebox is not available, the transfer can be done under a positive pressure of inert gas.

    • Solution Transfer: To transfer a solution, use a syringe or cannula.[15][16] Puncture the septa of both flasks with the needle or cannula and use the pressure difference to transfer the desired amount of solution from the storage flask to the reaction flask.

  • Reaction Setup: Once the transfer is complete, the reaction can proceed under the inert, light-protected conditions.

G cluster_prep Preparation cluster_inert Inerting cluster_protect Light Protection cluster_transfer Transfer A Dry Glassware C Attach Flasks A->C B Assemble Schlenk Line B->C D Vacuum/Inert Gas Cycles (3x) C->D E Wrap Flasks in Foil D->E F Glovebox or Positive Pressure E->F Solid G Syringe/Cannula Transfer E->G Solution G cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis cluster_results Results A Prepare Solution C Expose to Light Source A->C B Prepare Dark Control D Incubate Dark Control B->D E Withdraw Aliquots C->E D->E F HPLC Analysis E->F G Compare Chromatograms F->G H Quantify Degradation G->H

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol Case ID: IND-CL-AM-002 Status: Active Support Ticket[1]

Executive Summary: Compound Profile

To effectively troubleshoot solubility, one must first understand the physicochemical "personality" of this molecule.[2]

  • Core Structure: A lipophilic 3-chloro-indole scaffold.[1]

  • Functional Handle: A secondary amine linker.[1]

  • Solubility Class: BCS Class II-like (Low Solubility, High Permeability).[1]

  • Critical Insight: The 3-chloro substituent significantly increases the partition coefficient (LogP) compared to a standard indole, making this compound prone to "crashing out" in aqueous buffers even if the parent scaffold was soluble. The secondary amine (pKa ~9.0–9.5) provides a pH-dependent solubility switch.[1]

Part 1: Stock Solution Preparation
Q: What is the best solvent for creating a high-concentration master stock?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for this compound class.

While the ethanol tail suggests alcohol solubility, the chloro-indole core is highly hydrophobic. Ethanol (the solvent) is prone to evaporation, leading to concentration drift. DMSO is non-volatile and solvates the aromatic core effectively.

SolventRecommended Conc.StabilityNotes
DMSO (Anhydrous) 10 mM – 50 mM HighHygroscopic; store in aliquots at -20°C to prevent water absorption.[1]
Ethanol (100%) < 10 mMModerateProne to evaporation; concentration may change over time.[1]
Water / PBS Insoluble N/ADo not use for master stocks.[1]

Protocol:

  • Weigh powder into a glass vial (avoid plastics that leach plasticizers).[1]

  • Add calculated volume of anhydrous DMSO.[1][3]

  • Vortex for 30 seconds.

  • Sonicate for 5–10 minutes at 40°C if visual particulates remain. The chloro-group can induce crystal packing that resists initial dissolution.[1]

Part 2: Aqueous Dilution & "Solvent Shock"[4]
Q: Why does the compound precipitate immediately when I add the DMSO stock to my cell culture media?

A: You are experiencing "Solvent Shock." When a hydrophobic molecule in DMSO is introduced to water, the DMSO rapidly mixes with the water, leaving the compound "stranded." The hydrophobic effect drives the chloro-indole molecules to aggregate instantly before they can disperse.[1]

The Fix: Serial Dilution with Intermediate Solvents Do not jump from 100% DMSO to 0.1% DMSO in one step.

Step-by-Step Protocol:

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 into pure Ethanol or PEG400 (Result: 1 mM).

    • Why? These solvents bridge the polarity gap better than water.

  • Final: Dilute the intermediate dropwise into the vortexing media.

Q: My assay requires pH 7.4, but the compound is crashing. Can I adjust pH?

A: Yes, but with caution. The secondary amine on the linker is your "solubility handle."

  • pH < 6.0: The amine is protonated (

    
    ), forming a cationic salt. Solubility increases 100-fold.[1]
    
  • pH > 8.0: The amine is neutral. The molecule is highly lipophilic and will precipitate.

  • pH 7.4 (Physiological): You are near the edge. If precipitation occurs, acidify the stock slightly with 1 equivalent of HCl before dilution, or use a carrier (see below).

Part 3: Advanced Formulation (In Vivo / High Concentration)
Q: I need to dose mice at 10 mg/kg. DMSO is toxic at high volumes.[1] How do I formulate this?

A: You cannot use simple saline. You must use an encapsulation strategy to hide the hydrophobic chloro-indole core.[1]

Recommended Vehicle: 20% Captisol® (Sulfobutylether-β-Cyclodextrin) Cyclodextrins have a hydrophobic cavity that hosts the indole, while the exterior renders the complex water-soluble.[1]

Formulation Workflow:

FormulationWorkflow Start Solid Compound Step1 Dissolve in min. volume DMSO (or 0.1M HCl) Start->Step1 Step2 Add 20% Captisol (w/v in water) Step1->Step2 Slow Addition Step3 Vortex & Sonicate (Clear Solution) Step2->Step3 Step4 Adjust pH to 5.0-6.0 (using 1M NaOH) Step3->Step4 Critical Step End Sterile Filter (0.22 µm) Step4->End

Caption: Formulation workflow for solubilizing lipophilic indole-amines using Cyclodextrins.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Issue: Precipitation Observed CheckSolvent Is Stock Solution Clear? Start->CheckSolvent CheckDilution Dilution Step CheckSolvent->CheckDilution Yes No (Cloudy) Action: Sonicate at 40°C or Add 1% Acetic Acid CheckSolvent->No (Cloudy) No Immediate Crash Cause: Solvent Shock Action: Use Intermediate Dilution (PEG400 or Ethanol) CheckDilution->Immediate Crash Upon adding to water Slow Crystal Growth Cause: Thermodynamic Instability Action: Use Carrier Protein (BSA) or Cyclodextrin CheckDilution->Slow Crystal Growth Over 24 hours

Caption: Diagnostic logic for identifying the root cause of solubility failure.

References & Grounding
  • Lipophilicity & Solubility Principles:

    • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.[1][2][4][5][6] (2018).[1][4] AAPS PharmSciTech.[1][4] The 3-chloro substituent increases LogP, necessitating lipid or surfactant-based strategies.[1]

  • pKa of Amines:

    • pKa Values of Amines and Cyclic Nitrogen Compounds.[1][7] Alfa Chemistry.[1][7] Establishes the secondary amine pKa range (~9-10) critical for pH adjustment strategies.

  • DMSO Solubility & Solvent Shock:

    • DMSO Solubility Assessment for Fragment-Based Screening. (2013).[1][8] PMC. Details the mechanics of "solvent shock" when diluting DMSO stocks into aqueous media.

  • Cell Culture Precipitation:

    • Troubleshooting Precipitation in Cell Culture Media. BenchChem.[1][3][9] Guidelines for handling lipophilic compounds in serum-containing media.

Sources

Technical Support Center: Minimizing Oxidation Byproducts in 3-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHE-3CI-OX-SUP Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-chloroindole synthesis. If you are accessing this guide, you likely encountered the "pink shift"—the rapid discoloration of your reaction mixture indicating oxidative degradation.

The Core Challenge: 3-Chloroindole is electronically paradoxical. The chlorine atom at C3 exerts an inductive withdrawing effect (


), but the indole ring remains electron-rich. This makes the C2-C3 bond highly susceptible to:
  • Auto-oxidation (forming oxindoles).

  • Radical dimerization (forming indigo/indirubin-like oligomers).

  • Hydrolysis (reverting to oxindoles).

This guide provides a self-validating protocol to suppress these pathways, prioritizing the N-Chlorosuccinimide (NCS) route due to its milder profile compared to sulfuryl chloride (


).

Module 1: Diagnostic Dashboard

Use this matrix to identify the specific failure mode of your reaction based on visual and analytical cues.

Symptom Probable Cause Mechanistic Failure Immediate Action
Pink/Red Solution Oxidative DimerizationRadical formation at C2/C3 initiated by light or

.
Cover with foil immediately. Purge with Argon. Add antioxidant (BHT) if downstream chemistry permits.
White Precipitate Succinimide accumulationNormal byproduct of NCS, but can trap product.Filter through a cold fritted funnel; wash with cold

or Hexane.
Product turns to Oil PolymerizationAcid-catalyzed polymerization due to HCl buildup.Add a proton scavenger (2,6-Lutidine or

) to the reaction.
NMR: Peak at ~3.5 ppm Oxindole FormationHydrolysis of the chloro-indolenine intermediate.Critical Failure. Solvents were "wet." Repeat with anhydrous solvents and molecular sieves.
NMR: Doublet at C2 Incomplete ReactionStoichiometry error or deactivated ring.Check NCS activity (iodometric titration). Do not add excess NCS (causes over-chlorination).

Module 2: Mechanistic Pathways & Control Points

Understanding how the byproduct forms is the only way to prevent it. The diagram below maps the "Danger Zones" where 3-chloroindole is lost to oxidation.

IndoleOxidation Indole Indole Starting Material Intermediate C3-Chloroindolenine (Intermediate) Indole->Intermediate Electrophilic Attack (Cl+) NCS Reagent: NCS NCS->Intermediate Product 3-Chloroindole (Target Product) Intermediate->Product -H+ (Re-aromatization) Oxindole Oxindole (Byproduct) Intermediate->Oxindole + H2O (Hydrolysis) Dichloro 3,3-Dichloroindolenine Intermediate->Dichloro + Excess NCS Product->Oxindole + O2 (Auto-oxidation) Dimer Indirubin/Indigo (Pink/Red Dimers) Product->Dimer + Light/O2 (Radical Coupling) Control1 CONTROL: Dry Solvents Control1->Oxindole Control2 CONTROL: Dark/Inert Gas Control2->Dimer

Figure 1: Reaction pathway analysis.[1] Red nodes indicate oxidation/side-reaction pathways. Dotted lines represent control measures required to block these pathways.

Module 3: The "Dark & Dry" Protocol

This protocol is designed to minimize the Indolenine


 Oxindole  and Product 

Dimer
pathways.

Reagents:

  • Indole (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv) — Recrystallize from benzene/hexane if yellow.[1]

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Avoid ethers (peroxide risk).[1]

  • Additive: Pyridine (1.1 equiv) — Acts as an HCl scavenger to prevent polymerization.[1]

Step-by-Step Methodology
  • System Preparation (The "Dry" Phase):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

    • Fit one neck with a rubber septum and the other with an Argon balloon.

    • Crucial: Wrap the entire flask in aluminum foil. 3-chloroindole has a half-life of minutes in direct sunlight.

  • Solvation:

    • Add Indole (1.0 equiv) and Pyridine (1.1 equiv) to the flask.

    • Inject anhydrous DMF via syringe.

    • Cool the mixture to 0°C using an ice bath. Low temperature increases regioselectivity for C3 over C2.

  • The Addition (The "Slow" Phase):

    • Dissolve NCS (1.05 equiv) in a separate foil-wrapped vial of anhydrous DMF.

    • Add the NCS solution dropwise to the indole mixture over 30 minutes.

    • Why? A high local concentration of NCS promotes the formation of 3,3-dichloroindolenine (the "over-chlorinated" impurity).

  • Reaction & Monitoring:

    • Stir at 0°C for 2 hours.

    • Self-Validation Step: Take a 50 µL aliquot. Quench in

      
       (filtered through basic alumina). Check NMR immediately.
      
      • Success: Disappearance of C3-H (approx 6.5 ppm).

      • Failure: Appearance of broad peaks >7.5 ppm (polymerization).[1]

  • Workup (The "Fast" Phase):

    • Pour mixture into ice-cold water (degassed).

    • Extract rapidly with Diethyl Ether or DCM.

    • Wash with cold brine.

    • Dry over

      
       and concentrate in vacuoin the dark .
      
    • Note: Do not heat the rotavap bath above 30°C.

Module 4: Troubleshooting FAQ

Q: Can I store the isolated 3-chloroindole? A: Generally, no . It is highly unstable. If storage is unavoidable, store it as a solid at -80°C under Argon in an amber vial. For most applications, we recommend a "telescoped" process where you react the 3-chloroindole in situ with your next reagent (e.g., a nucleophile or coupling partner).

Q: Why use NCS instead of Sulfuryl Chloride (


)? 
A:  While 

is potent, it releases

and strong HCl gas, creating a highly acidic environment that promotes acid-catalyzed polymerization of the indole (tars). NCS releases succinimide, which is neutral/weakly acidic, allowing for a "cleaner" reaction profile [1].

Q: My product has a persistent pink hue even after column chromatography. Why? A: This is "Indole Pink." It takes only ppm levels of the oxidative dimer (indirubin derivative) to color the product. If NMR shows >95% purity, the color is likely cosmetic. To remove it, filter a solution of the product through a pad of activated charcoal or silica gel doped with 1% triethylamine (to prevent acid-catalyzed decomposition on the silica) [2].

Q: Can I use bleach (NaOCl) for this reaction? A: Avoid it for high-purity applications. Bleach is aqueous.[2] The presence of water during chlorination heavily favors the hydrolysis pathway , leading to significant amounts of oxindole (indolin-2-one) rather than 3-chloroindole [3].

References

  • Oxidative dimerization of N-protected and free indole derivatives. Chemical Communications, 2018. The Royal Society of Chemistry. Available at: [Link]

  • Green Oxidation of Indoles using Halide Catalysis. Nature Communications, 2019. (Note: Describes the formation of oxindoles via oxidation, serving as a guide for what conditions to avoid). Available at: [Link][1]

  • Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization. ResearchGate, 2025. Available at: [Link]

Sources

Optimizing purification of amino-ethanol indoles via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Purification of Amino-Ethanol Indoles via Column Chromatography Doc ID: TS-CHM-IND-042 Last Updated: February 15, 2026[1]

Introduction: The "Dual-Mode" Challenge

Amino-ethanol indoles represent a unique purification challenge because they possess two distinct "sticky" functionalities that interact aggressively with standard silica gel:

  • The Indole/Amine Motif: The basic nitrogen acts as a proton acceptor, engaging in strong ion-exchange interactions with acidic silanols (Si-OH).

  • The Hydroxyl Tail: The ethanol chain adds significant polarity and hydrogen-bonding capability.

The Result: Without intervention, these molecules often adhere irreversibly to the baseline, elute as broad "streaks" rather than peaks, or decompose into pink/brown oxidation products on the column.[1]

This guide provides the protocols to neutralize these interactions and achieve high-purity isolation.

Troubleshooting Guides

Issue 1: "My compound streaks from the baseline to the solvent front."

Diagnosis: Uncontrolled Silanol Activity. Standard silica gel is slightly acidic (pH ~5). The basic amine in your indole is protonating on the silica surface, effectively turning your chromatography column into an ion-exchange column that you cannot elute.

The Fix: Competitive Binding (The "TEA" Method) You must introduce a sacrificial base to occupy the silanol sites.

  • Primary Solution: Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Mechanism: The smaller, more mobile base saturates the acidic silanols, allowing your indole to partition based on polarity rather than ionic attraction.[1]

Critical Protocol: Do not just add TEA to the bottle. Silica has a high surface area and requires "pre-buffering." See Protocol A below.

Issue 2: "The column turned pink/brown, and my yield is low."

Diagnosis: Acid-Catalyzed Oxidation. Indoles are electron-rich and prone to oxidation, a process catalyzed by the Lewis-acidic sites on silica and light exposure. The color change indicates the formation of varying quinoidal species or polymers.

The Fix: Neutralization & Speed

  • Switch Stationary Phase: If possible, use Amine-Functionalized Silica (NH₂-SiO₂) . It is neutral/basic and prevents acid-catalyzed decomposition.[2]

  • Shielding: Wrap the column in aluminum foil during the run.

  • Fast Elution: Avoid "soaking" the compound. If the run takes >2 hours, your recovery will drop.

Issue 3: "DCM/MeOH/NH₃ is separating, causing cloudy eluent."

Diagnosis: Immiscibility. Concentrated aqueous ammonia (28-30% NH₄OH) is not miscible with Dichloromethane (DCM).

The Fix: The "Pre-Mix" Technique Always dissolve the NH₄OH into the Methanol (MeOH) first.

  • Correct: (MeOH + NH₄OH)

    
     Add to DCM.
    
  • Incorrect: DCM + NH₄OH

    
     Add MeOH.
    

Visualizing the Interaction

The following diagram illustrates the mechanism of "Tailing" and how Triethylamine (TEA) prevents it.

SilanolInteraction Silica Acidic Silanol (Si-OH) Indole Amino-Indole (Target) Silica->Indole Strong Ionic Bond (Causes Tailing) Elution Elution Indole->Elution Free Elution TEA Triethylamine (Modifier) TEA->Silica Competitive Binding (Blocks Sites)

Caption: Mechanism of Action: TEA (Green) blocks acidic silanol sites, preventing the Indole (Blue) from getting stuck (Red dashed line).[1]

Experimental Protocols

Protocol A: The "Neutralized Slurry" Method (Best for Stability)

Use this for acid-sensitive indoles prone to turning pink.

Reagents: Silica Gel 60, Triethylamine (TEA), DCM, Methanol.[1]

  • Prepare Slurry Solvent: Create a solution of 95:5 DCM:TEA.

  • Slurry the Silica: Pour silica into the flask and add the solvent. Swirl gently for 5 minutes. This pre-neutralizes the entire surface area.

  • Pack the Column: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).[1]

  • Run the Gradient:

    • Mobile Phase A: DCM + 1% TEA

    • Mobile Phase B: 10:1 MeOH:NH₄OH (Pre-mixed)

    • Gradient: 0% B to 20% B over 15 CV.

Protocol B: The "Gold Standard" Solvent System

Use this for highly polar amino-ethanol chains that won't move in Hexane/EtOAc.

System: DCM / MeOH / NH₄OH (90:9:1 or 80:19:1)[1]

ComponentFunctionRatio (Typical)
DCM Solubilizing Agent (Non-polar)90 parts
Methanol Eluting Strength (Polar)9 parts
NH₄OH Modifier (Basicity)1 part

Preparation Steps:

  • Measure 90 mL DCM.

  • In a separate beaker, measure 9 mL Methanol.

  • Add 1 mL Ammonium Hydroxide (28% aq) to the Methanol . Mix well.

  • Add the MeOH/NH₃ mix to the DCM. The solution should remain clear. If cloudy, add small amounts of MeOH until clear.[1]

Decision Tree: Selecting the Right Method

MethodSelection Start Start: Amino-Ethanol Indole CheckSol Is it soluble in EtOAc? Start->CheckSol YesSol Use Hexane/EtOAc + 2% TEA CheckSol->YesSol Yes NoSol Is it Acid Sensitive? (Turns Pink on TLC) CheckSol->NoSol No (Too Polar) Sensitive Use Amine-Silica (NH2) OR Neutralized Slurry (Protocol A) NoSol->Sensitive Yes Robust Use DCM/MeOH/NH3 (Protocol B) NoSol->Robust No

Caption: Workflow for selecting the optimal stationary and mobile phases based on solubility and stability.

FAQ: Frequently Asked Questions

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade III) is excellent for acid-sensitive indoles because it lacks the acidic protons of silica. However, alumina has lower theoretical plate counts (lower resolution) than silica.[1] If you have close-running impurities, neutralized silica (Protocol A) is preferred.

Q: Why not just use Reverse Phase (C18)? A: You absolutely can, and for the final polish of pharmaceutical intermediates, it is often preferred.[1] Use a Water/Acetonitrile gradient with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH 8-10). Avoid TFA (Trifluoroacetic acid) as it will form strong ion-pairs with the amine, changing the retention time and potentially degrading the indole [1].

Q: My product is an oil after the column. How do I get a solid? A: Amino-ethanol indoles often trap solvent. Dissolve the oil in a small amount of DCM, then add excess Hexane or Ether to precipitate the solid (trituration). Alternatively, convert it to the HCl or Fumarate salt, which are usually crystalline.[1]

References

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Application Notes.[3] [Link]

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Flash Purification Blog. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • McCalley, D. V. (2004).[1] Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine. Journal of Chromatography A. [Link]

Sources

Resolving stability problems of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Executive Summary & Compound Profile

Compound: 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol Chemical Class: Halogenated Indole-Alkylamine Primary Application: Research reagent (Kinase inhibition, Melatonin/Serotonin analog studies).

The Stability Paradox: This molecule presents a classic "push-pull" stability challenge. The indole ring is electron-rich and prone to oxidation. The 3-chloro substituent provides some electronic stabilization but introduces susceptibility to photolytic dechlorination. The ethanolamine tail enhances water solubility but introduces a basic nitrogen that can catalyze auto-oxidation or interact with buffer carbonyls.

Core Stability Risks:

  • Oxidative Dimerization: Formation of colored (pink/brown) dimers via the indole C2-C3 bond.

  • Photolytic Dechlorination: UV light cleaves the C-Cl bond, leading to radical species.

  • Solubility "Crash-out": The lipophilic chloro-indole core fights the hydrophilic tail, leading to micro-precipitation in aqueous buffers.

Module 1: Diagnosis & Mechanisms (The "Why")

Understanding the degradation pathways is critical for selecting the right buffer system.

Mechanism A: Oxidative Degradation (The "Pink" Solution)

Indoles are sensitive to molecular oxygen, especially in solution. The electron-rich pyrrole ring undergoes radical attack at the C3 position. Although the Chlorine atom at C3 blocks direct electrophilic attack, it does not prevent radical oxidation mechanisms that can lead to ring opening or dimerization (rosindole formation).

  • Visual Indicator: Solution turns pink, red, or brown over time.

  • Driver: Dissolved Oxygen + Light + Trace Metals.

Mechanism B: Photolytic Dechlorination

3-Haloindoles are photolabile. Exposure to ambient UV/Vis light excites the indole ring, causing homolytic cleavage of the C-Cl bond. This generates a reactive radical that abstracts hydrogen from the solvent, resulting in the dechlorinated impurity (2-[(1H-indol-2-ylmethyl)-amino]-ethanol).

  • Visual Indicator: Loss of potency in bioassays; Mass Spec shift (-34 Da).

  • Driver: Fluorescent lighting, sunlight.

Mechanism C: pH-Dependent Solubility/Stability
  • Acidic pH (< 5): The secondary amine is protonated (

    
    ), increasing solubility. However, high acidity can promote acid-catalyzed polymerization of the indole.
    
  • Basic pH (> 8): The amine is neutral, reducing solubility and increasing the risk of precipitation. Basic conditions also accelerate auto-oxidation of the indole ring.

Module 2: Troubleshooting Guides (FAQs)

Q1: My stock solution in DMSO turned brown after 1 week at -20°C. Is it usable? Status: Likely Degraded. Root Cause: DMSO is hygroscopic and can contain peroxides. If the vial was not sealed under argon, moisture and oxygen facilitated oxidative coupling. Corrective Action: Discard. For future stocks, use Anhydrous DMSO , purge with Argon gas, and store in amber vials.

Q2: Upon diluting the stock into PBS (pH 7.4), a fine white precipitate formed. Status: Solubility Limit Exceeded ("Crash-out"). Root Cause: The 3-chloro group makes the core highly lipophilic. Rapid addition to aqueous buffer causes aggregation before the ethanolamine tail can solvate the molecule. Corrective Action:

  • Stepwise Dilution: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into PBS.

  • Sonicate: Mild sonication (30s) can disperse micro-aggregates.

  • Lower Concentration: Ensure final concentration is < 100 µM in purely aqueous buffer.

Q3: LC-MS shows a new peak with Mass [M+16]. What is this? Status: Oxidation Product. Root Cause: Formation of an oxindole derivative (addition of oxygen) or N-oxide on the amine tail. Corrective Action: Degas all buffers. Add 100 µM Ascorbic Acid or 1 mM DTT to the assay buffer to act as an oxygen scavenger.

Module 3: Validated Protocols

Protocol A: Preparation of "Ultra-Stable" Stock Solution

This protocol minimizes water and oxygen contact.

  • Weighing: Weigh compound in low-light conditions (close blinds/sash).

  • Solvent: Use Anhydrous DMSO (Grade ≥ 99.9%, water < 50 ppm).

  • Dissolution: Vortex to dissolve. Target concentration: 10 mM or 50 mM.

  • Inerting: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds.

  • Storage: Aliquot into single-use Amber Glass Vials (avoid plastic if possible). Store at -80°C.

Protocol B: Preparation of Assay Buffer (The "Indole-Safe" Buffer)

Standard PBS is insufficient for labile halo-indoles.

ComponentConcentrationFunction
HEPES or MOPS 50 mMBuffer (pH 7.0 - 7.4). Avoid Phosphate if precipitation occurs.
NaCl 150 mMIsotonicity.
Ascorbic Acid 100 µMCritical: Antioxidant to prevent indole oxidation.
TCEP or DTT 0.5 mMOptional: Prevents amine oxidation (if compatible with assay).
PEG-400 1% - 5%Critical: Co-solvent to prevent "crash-out" of the chloro-indole.

Procedure:

  • Prepare buffer base (HEPES + NaCl).

  • Degas by vacuum filtration or sonication for 10 mins.

  • Add Antioxidants and Co-solvents fresh on the day of the experiment.

Module 4: Visualization & Logic Flows

Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue Observed Precipitation Cloudiness / Particulates Start->Precipitation ColorChange Pink / Brown Solution Start->ColorChange PotencyLoss Loss of Activity / Mass Shift Start->PotencyLoss SolubilityCheck Check Final Conc. Is it > 50 µM? Precipitation->SolubilityCheck OxidationCheck Oxidative Degradation ColorChange->OxidationCheck LightCheck Was sample exposed to light? PotencyLoss->LightCheck AddCosolvent Action: Add 5% PEG-400 or DMSO SolubilityCheck->AddCosolvent Yes AddAntiox Action: Add Ascorbic Acid & Degas Buffer OxidationCheck->AddAntiox Dechlorination Photolytic Dechlorination (Cl -> H) LightCheck->Dechlorination Yes ProtectLight Action: Use Amber Vials Work in Dark Dechlorination->ProtectLight

Caption: Decision matrix for diagnosing physical and chemical instability of 3-chloroindole derivatives.

Figure 2: Degradation Pathways

The chemical mechanism driving the instability.

Degradation Compound Intact Molecule (3-Cl-Indole) Radical Indole Radical (Reactive Intermediate) Compound->Radical UV Light / hv Oxindole Oxindole Derivative (+16 Da) Compound->Oxindole O2 / Peroxides Dechloro Dechlorinated Analog (Impurity -34 Da) Radical->Dechloro + H (from solvent) Dimer Indole Dimer (Pink/Brown Precipitate) Radical->Dimer Coupling

Caption: Primary degradation pathways: Photolysis leads to dechlorination; Oxidation leads to oxindoles and dimers.

References

  • Indole Oxidation Mechanisms

    • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.[1] (2025).[1][2][3] ResearchGate. Link

  • 3-Chloroindole Stability & Dechlorination

    • Rongalite as a mild reductant for solvent-assisted dechlorination of 3,3-dichlorooxindoles.[4] (2026). Organic & Biomolecular Chemistry. Link

    • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.[5] (2022).[6] Atmospheric Chemistry and Physics. Link

  • General Stability of Indole-Amine Derivatives

    • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.[7][8][9] (2020).[8][10] ACS Medicinal Chemistry Letters. Link

  • Stabilization Strategies

    • Technical Support Center: Improving the Stability of Indole Compounds in Solution. (2025).[1][2][3] BenchChem. Link

Sources

Technical Support Center: Stability & Storage of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-IND-CL-002 Date Last Updated: February 15, 2026 Status: Active Guide

Executive Summary: The Stability Profile

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is a chemically labile compound containing two distinct instability vectors: an electron-rich 3-chloroindole core and a hygroscopic amino-ethanol side chain .

Users frequently encounter degradation manifesting as discoloration (pink/red/brown) or insolubility . This degradation is primarily driven by oxidative radical formation at the indole nitrogen and photolytic cleavage of the C-Cl bond. Strict adherence to the "Dark-Cold-Inert" protocol is required to maintain purity >98%.

Module 1: Core Storage Protocol (The "Golden Standard")

This protocol is non-negotiable for long-term storage (>1 week).

Solid State Storage
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of autoxidation and suppression of thermally induced dimerization.
Atmosphere Argon (Preferred) or N₂ The secondary amine and indole ring are oxygen scavengers. Argon is heavier than air and provides a better "blanket" than Nitrogen.
Container Amber Hydrolytic Class 1 Glass Blocks UV light (preventing C-Cl cleavage) and prevents alkali leaching from standard glass which can catalyze degradation.
Desiccation Required The ethanolamine tail is hygroscopic. Moisture promotes hydrolysis of the chloro-imine intermediate.
Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is preferred over Ethanol.

  • Concentration: High concentration (>10 mM) is more stable than dilute solutions due to reduced solvent-to-solute oxygen exposure ratios.

  • Lifecycle: Discard aqueous working solutions within 4 hours .

Module 2: Mechanisms of Degradation

Understanding how the molecule breaks down allows you to prevent it.

The 3-Chloroindole Vulnerability

The 3-position of an indole is naturally nucleophilic. While the Chlorine atom blocks electrophilic attack, it introduces a risk of hydrolysis and photolysis .

  • Oxidative Coupling: Air exposure leads to the formation of indoxyl radicals, which dimerize to form indigo-like pigments (Red/Blue).

  • Dechlorination: UV light can homolyze the C-Cl bond, leading to radical species that polymerize.

The Amino-Ethanol Vulnerability

The side chain is a secondary amine.[1]

  • Carbamate Formation: Reacts with atmospheric CO₂ to form carbamates (reversible but alters solubility).

  • N-Oxidation: Reacts with peroxides in aged solvents (e.g., old PEG or ethers) to form N-oxides.

Visualization: Degradation Pathways

DegradationPathways Compound Target Molecule (3-Cl-Indole Derivative) Radical Indolyl Radical Compound->Radical Autoxidation Indoxyl Indoxyl Intermediate Compound->Indoxyl Hydrolysis Dechlor Dechlorinated Product Compound->Dechlor Homolysis (C-Cl bond) Oxygen Oxygen (Air) Oxygen->Radical UV UV Light UV->Dechlor Moisture Moisture/H2O Moisture->Indoxyl Radical->Indoxyl Dimer Indigo-like Dimer (Pink/Red Precipitate) Indoxyl->Dimer Dimerization

Figure 1: Primary degradation pathways showing the transition from the active compound to colored dimers (oxidation) or dechlorinated byproducts (photolysis).

Module 3: Troubleshooting Guide

Use this table to diagnose the state of your compound.

SymptomProbable CauseRemediation / Salvage
Pink or Red hue in solid/solutionOxidation (Early Stage) . Formation of indoxyl-like dimers.[2]Critical: Purity is compromised. If faint, repurify via HPLC immediately. If dark red, discard.
Brown/Black gummy residue Polymerization . Advanced oxidation and light damage.Discard. The compound has degraded into complex oligomers.
Insolubility in DMSO Salt Formation or Hydrate . The amine may have absorbed CO₂ (carbamate) or moisture.Sonicate at 30°C for 10 mins. If unsuccessful, add 1% eq. of HCl (if compatible with assay) to break carbamates.
Yellowing of Solution Photolysis . C-Cl bond cleavage often yields yellow byproducts.Check LC-MS for "M-35" (loss of Chlorine) peak. Keep future stocks in amber vials.

Module 4: Workflow for Handling

Solubilization Decision Tree

Never assume solubility. Follow this logic to prevent "crashing out" valuable compound.

SolubilityWorkflow Start Start: Solid Compound Solvent Choose Solvent: DMSO (Recommended) vs Ethanol Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Preferred Ethanol Ethanol Solvent->Ethanol Avoid if possible Check Check Solubility (Visual Inspection) DMSO->Check Ethanol->Check Clear Clear Solution? Check->Clear Yes Proceed to Aliquot Clear->Yes Yes No Cloudy/Precipitate Clear->No No Sonicate Sonicate (30-40kHz) Max 10 mins @ <30°C No->Sonicate Sonicate->Clear Acid Add 1-2 eq. dilute HCl (Converts to salt form) Sonicate->Acid Still insoluble?

Figure 2: Step-by-step decision matrix for solubilizing the compound without inducing degradation.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution at -80°C? A: Yes, but beware of freeze-thaw cycles . DMSO freezes at 19°C. Repeated freezing and thawing introduces condensation (water) into the hygroscopic DMSO, which then hydrolyzes the chloro-indole.

  • Best Practice: Aliquot into single-use vials before freezing. Never re-freeze a thawed aliquot.

Q: Why did my clear solution turn pink overnight on the bench? A: This is the "Indole Pink" phenomenon. The indole oxidized to form a dimer (similar to how indigo dye forms).[2] The 3-Chlorine substituent slows this but does not stop it. The solution is no longer suitable for quantitative IC50 assays.

Q: Is the compound compatible with cell culture media? A: Yes, but it is unstable in media over long durations (24h+). The amine can react with media components (aldehydes/ketones) and the indole can oxidize.

  • Protocol: Add the compound to media immediately prior to the experiment. Do not pre-incubate the compound in media.

References

  • TCI Chemicals. (2025). Safety Data Sheet: 2-Aminoethanol derivatives and storage.[3][4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2019). Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization. PubMed. Retrieved from

  • Guengerich, F. P., et al. (2000). Oxidation of indole by cytochrome P450 enzymes (Mechanisms of Indole Dimerization).[2] PubMed. Retrieved from

  • Xue, J., et al. (2022).[1] Atmospheric oxidation mechanism and kinetics of indole.[1] Atmospheric Chemistry and Physics. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: Amino-alcohol handling. Retrieved from

Sources

Validation & Comparative

Analytical Guide: Mass Spectrometry Characterization of 3-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroindole derivatives are critical pharmacophores in the synthesis of antiviral, anticancer, and receptor-modulating drugs. Their structural integrity is often validated via Mass Spectrometry (MS), yet the presence of the chlorine atom introduces unique ionization behaviors compared to non-halogenated indoles.

This guide objectively compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these derivatives. It provides self-validating spectral markers—specifically the chlorine isotopic signature and characteristic fragmentation pathways—to distinguish 3-chloroindoles from their bromo- or fluoro-analogs.

The Chlorine Signature: A Self-Validating Isotopic Marker

Before analyzing fragmentation, the presence of a 3-chloroindole scaffold is validated by the chlorine isotope pattern. Unlike the singular peak of a hydrogenated indole, the chlorine atom naturally exists as


 (75.78%) and 

(24.22%).
Comparison: Isotopic Patterns of Indole Analogs

The following table compares the expected Molecular Ion (


) clusters for 3-substituted indoles.
DerivativeSubstituentIsotope Pattern (

)
Visual Characteristic
Indole -H100 : <1Single dominant peak (

). Small

from

.
3-Chloroindole -Cl100 : 32 (Approx 3:1) Distinct "A" and "A+2" doublet.
3-Bromoindole -Br100 : 97 (Approx 1:1)"Twin towers" of equal height.
3-Fluoroindole -F100 : <1Single peak (Fluorine is monoisotopic

).

Validation Check: If your mass spectrum does not show a molecular ion cluster with an approximate 3:1 intensity ratio, the analyte is not a monochlorinated indole derivative.

Technique Comparison: EI vs. ESI Performance

The choice of ionization source dictates the fragmentation richness and the type of structural information obtained.

Comparative Analysis
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Key Utility Structural fingerprinting; Library matching (NIST).Purity analysis; Quantitation; Labile derivatives.
3-Chloroindole Behavior Prominent loss of Cl radical (

).
Prominent loss of HCl (neutral) or HCN.

Recommendation: Use EI for initial structural elucidation of synthetic intermediates. Use ESI-MS/MS for biological matrices (metabolism studies) where sensitivity and background suppression are paramount.

Mechanistic Fragmentation Pathways[1]

Understanding the specific bond cleavages allows for the confirmation of the core scaffold.

Electron Ionization (EI) Pathway

In EI, the molecular ion (


, 

151/153) is highly energetic. The C-Cl bond is the weakest link compared to the aromatic C-C or C-N bonds.
  • Step 1: Dehalogenation. Homolytic cleavage of the C-Cl bond releases a chlorine radical (

    
    ), yielding the indolyl cation (
    
    
    
    116).
  • Step 2: Ring Collapse. The indolyl cation eliminates Hydrogen Cyanide (HCN, 27 Da) to form the characteristic ion at

    
     89 (C
    
    
    
    H
    
    
    ).
Electrospray Ionization (ESI-CID) Pathway

In ESI, the even-electron protonated molecule (


, 

152/154) is stable. Under Collision Induced Dissociation (CID):
  • Pathway A (HCl Loss): The protonated ion loses neutral HCl (36 Da) to form the radical cation

    
     116.
    
  • Pathway B (HCN Loss): Direct loss of HCN from the pyrrole ring is also observed, retaining the chlorine atom initially, followed by subsequent Cl loss.

Visualization of Fragmentation Logic (EI Focus)

G cluster_0 Key Mechanism (EI Source) M_Ion 3-Chloroindole (M+•) m/z 151 (100%) / 153 (32%) Indolyl Indolyl Cation m/z 116 M_Ion->Indolyl - Cl radical (35/37 Da) Homolytic Cleavage Fragment_89 C7H5+ Fragment m/z 89 Indolyl->Fragment_89 - HCN (27 Da) Ring Contraction Fragment_63 C5H3+ Fragment m/z 63 Fragment_89->Fragment_63 - C2H2 (26 Da) Acetylene Loss

Caption: Figure 1. Primary fragmentation pathway of 3-chloroindole under Electron Ionization (70 eV), highlighting the sequential loss of the halogen and the pyrrole ring moiety.

Experimental Protocol: LC-MS/MS Characterization

To reproduce these results or compare a new derivative, follow this standardized protocol. This workflow ensures ionization efficiency for halogenated aromatics.

Materials
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Methanol or Acetonitrile (MeOH preferred for better solvation of indoles).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 3-chloroindole derivative in 1 mL MeOH.

    • Dilute to 10 µg/mL with 50:50 Water:MeOH.

    • Note: Avoid chlorinated solvents (DCM/Chloroform) to prevent background interference with the isotope pattern.

  • LC Parameters:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Injection Volume: 2 µL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation).

    • Collision Energy (CE): Ramp 10–40 eV to observe the transition from parent ion to fragments.

  • Data Analysis (Self-Validation):

    • Check 1: Extract ion chromatogram (EIC) for

      
       and 
      
      
      
      . They must co-elute perfectly.
    • Check 2: Verify the 3:1 ratio in the MS1 spectrum.

    • Check 3: Apply CE. Look for the appearance of

      
       116 (if parent is unsubstituted 3-chloroindole) or 
      
      
      
      (loss of HCl).

References

  • NIST Mass Spectrometry Data Center. Indole, 3-chloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. [Link]

  • El Kihel, A., et al. (2016).[1] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[1] [Link]

  • University of Calgary. Mass Spectrometry - Fragmentation Patterns. (General principles of halo-alkane/arene fragmentation). [Link]

Sources

Comparative potency of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol against standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Potency of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol Against Standard Protein Kinase C Inhibitors

This guide provides a comprehensive comparative analysis of the investigational compound 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, hereafter referred to as Compound X, against a panel of well-characterized, standard inhibitors of Protein Kinase C (PKC). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Introduction: The Significance of Protein Kinase C in Drug Discovery

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the transduction of cellular signals.[1][2][3] These enzymes are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, migration, and gene expression.[4][5][6][7] The PKC family is categorized into three subfamilies based on their activation requirements:

  • Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.[2][8][9]

  • Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but calcium-independent.[2][8][9]

  • Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which are independent of both Ca²⁺ and DAG.[2][8][9]

Dysregulation of PKC signaling is implicated in a variety of pathological conditions, most notably cancer.[1][4][5][10] Different PKC isozymes can act as either tumor promoters or suppressors depending on the cellular context, making them critical and complex targets for therapeutic intervention.[7][10] The development of small molecule inhibitors that can modulate PKC activity is therefore a significant focus in modern drug discovery.

This guide focuses on the characterization of a novel investigational compound, 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol (Compound X). Based on its indole core structure, a common scaffold in kinase inhibitors, Compound X is hypothesized to exhibit inhibitory activity against PKC. To rigorously assess its potential, we present a head-to-head comparison of its potency with that of three well-established PKC inhibitors: Staurosporine, Gö 6983, and Bisindolylmaleimide I.

Profile of Standard PKC Inhibitors

A robust comparison requires well-defined standards. The following inhibitors have been selected for their established and diverse profiles in PKC inhibition.

  • Staurosporine: An indolocarbazole alkaloid originally isolated from Streptomyces staurosporeus. It is a highly potent but non-selective protein kinase inhibitor, acting as an ATP-competitive inhibitor for a wide range of kinases.[11][12][13][14] Its broad activity makes it a useful positive control for kinase inhibition but limits its therapeutic potential due to off-target effects.[12][15]

  • Gö 6983: A broad-spectrum PKC inhibitor that demonstrates potent inhibition against conventional and novel PKC isoforms (α, β, γ, δ) with weaker activity against atypical PKCζ.[16][17][18] Its cell permeability and rapid action have made it a valuable tool in studying PKC-mediated signaling pathways.[16]

  • Bisindolylmaleimide I (GF109203X): A highly selective, cell-permeable, and reversible PKC inhibitor.[19][20][21] It acts as a competitive inhibitor at the ATP-binding site of PKC and shows high selectivity for conventional and some novel PKC isozymes over other kinases.[19][21][22]

Experimental Methodologies for Potency Determination

To provide a comprehensive assessment of Compound X's inhibitory potential, a two-tiered experimental approach is employed: a direct in vitro kinase assay and a cell-based functional assay. This dual strategy allows for the determination of direct enzymatic inhibition and an evaluation of potency within a physiological cellular context.

In Vitro Kinase Assay for IC₅₀ Determination

The primary objective of the in vitro kinase assay is to quantify the direct inhibitory effect of a compound on the catalytic activity of a purified kinase enzyme.[23][24] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency. The following protocol outlines a fluorescence polarization-based assay, a non-radioactive, high-throughput method.[25]

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Assay Plate (384-well) B 2. Add Purified PKC Enzyme, Fluorescently Labeled Substrate, and Assay Buffer A->B C 3. Add Serial Dilutions of Inhibitors (Compound X, Standards) or Vehicle (DMSO) B->C D 4. Initiate Reaction by Adding ATP/Mg²⁺ C->D E 5. Incubate at 30°C (e.g., 60 minutes) D->E F 6. Stop Reaction (e.g., EDTA) & Add Anti-Phosphoserine Antibody E->F G 7. Measure Fluorescence Polarization (FP) F->G H 8. Plot FP vs. Log[Inhibitor] & Calculate IC₅₀ using Non-linear Regression G->H PKC_Signaling_Pathway GPCR GPCR / RTK Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG cleavage IP3 IP₃ PIP2->IP3 cleavage PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum IP3->ER binds Ca ↑ [Ca²⁺]ᵢ ER->Ca releases Ca->PKC Substrate Downstream Substrate (e.g., MARCKS) PKC->Substrate phosphorylates Inhibitor Compound X & Standard Inhibitors Inhibitor->PKC INHIBITS pSubstrate Phosphorylated Substrate Response Cellular Responses (Proliferation, etc.) pSubstrate->Response

Sources

A Comparative Guide to the Elemental Analysis of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical research and drug development, the unequivocal identification and characterization of novel chemical entities are paramount. Elemental analysis serves as a foundational technique in this process, providing a quantitative measure of the elemental composition of a synthesized compound. This guide offers an in-depth look at the elemental analysis of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol , a substituted indole derivative of interest. By presenting its theoretical elemental composition, a detailed experimental protocol, and a comparative analysis with structurally related compounds, this document aims to provide a comprehensive resource for researchers in the field.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis is a cornerstone of chemical analysis, providing the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and halogens within a sample. This technique is indispensable for:

  • Confirming Molecular Formula: The experimental elemental composition is compared against the theoretical values calculated from the proposed molecular formula. A close correlation between these values provides strong evidence for the compound's identity and purity.

  • Assessing Purity: Significant deviations between the experimental and theoretical data can indicate the presence of impurities, such as residual solvents or starting materials.

  • Supporting Structural Elucidation: In conjunction with spectroscopic methods like NMR and mass spectrometry, elemental analysis provides a fundamental piece of the puzzle in confirming the structure of a newly synthesized molecule.

Theoretical Elemental Composition of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

The first step in the analytical process is to calculate the theoretical elemental composition from the compound's molecular formula.

Molecular Formula: C₁₁H₁₃ClN₂O

Molecular Weight: 224.69 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (11 * 12.011) / 224.69 * 100% = 58.79%

  • Hydrogen (H): (13 * 1.008) / 224.69 * 100% = 5.84%

  • Chlorine (Cl): (1 * 35.453) / 224.69 * 100% = 15.78%

  • Nitrogen (N): (2 * 14.007) / 224.69 * 100% = 12.47%

  • Oxygen (O): (1 * 15.999) / 224.69 * 100% = 7.12%

Experimental Protocol for Elemental Analysis

The following protocol outlines a standard procedure for the determination of C, H, and N content in an organic compound using a modern elemental analyzer. The determination of chlorine typically requires a separate analytical method, such as titration or ion chromatography, after combustion.

Principle of CHN Analysis

The method is based on the complete combustion of the sample in a high-oxygen environment. The resulting gases are then passed through a series of columns to separate the components, which are subsequently detected and quantified.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and free of solvent residues. This can be achieved by drying the sample under a high vacuum.

    • Accurately weigh 1-3 mg of the sample into a tin capsule. The exact weight is crucial for accurate calculations.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide. This ensures the accuracy of the instrument's detectors.

  • Combustion:

    • The encapsulated sample is introduced into a combustion furnace, typically heated to around 900-1000°C.

    • A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.

  • Reduction and Gas Separation:

    • The combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube containing copper to convert any nitrogen oxides to N₂.

    • The mixture of gases then passes through a chromatographic column to separate N₂, CO₂, and H₂O.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the difference in thermal conductivity between the carrier gas and the sample gas.

    • The instrument's software integrates the signal for each gas and, using the sample weight and calibration data, calculates the percentage of each element.

Below is a diagram illustrating the workflow of a typical CHN elemental analyzer.

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Homogenous Sample Weighing Weigh 1-3 mg Sample->Weighing Encapsulation Tin Capsule Weighing->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Combustion Combustion Furnace (~1000°C) Autosampler->Combustion Reduction Reduction Tube (Cu) Combustion->Reduction Separation GC Column Reduction->Separation Detection TCD Detector Separation->Detection Results Elemental Percentages (%C, %H, %N) Detection->Results

Caption: Workflow of a CHN Elemental Analyzer.

Comparative Analysis

To contextualize the elemental analysis data, it is instructive to compare the theoretical values of our target compound with those of a structurally similar molecule, Tryptophol, and with experimental data for a related substituted tryptophol.

Tryptophol (2-(1H-indol-3-yl)ethanol)

Molecular Formula: C₁₀H₁₁NO[1][2]

Molecular Weight: 161.20 g/mol [1][2]

The theoretical elemental percentages for Tryptophol are:

  • Carbon (C): 74.51%

  • Hydrogen (H): 6.88%

  • Nitrogen (N): 8.69%

  • Oxygen (O): 9.93%

Substituted Tryptophol (C₁₁H₁₁Br₂NO)

A study on the synthesis of tryptophols provides both calculated and observed elemental analysis data for a dibrominated derivative.[3]

Molecular Formula: C₁₁H₁₁Br₂NO

ElementTheoretical (%)Experimental (%)
Carbon (C)39.6739.50
Hydrogen (H)3.333.21
Nitrogen (N)4.214.03

The close agreement between the theoretical and experimental values for this substituted tryptophol, with differences of only 0.17% for Carbon, 0.12% for Hydrogen, and 0.18% for Nitrogen, exemplifies the accuracy of modern elemental analysis when performed on a pure sample.

Data Summary and Comparison

The following table summarizes the theoretical elemental compositions of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol and Tryptophol.

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen% Halogen
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanolC₁₁H₁₃ClN₂O58.795.8412.4715.78 (% Cl)
TryptopholC₁₀H₁₁NO74.516.888.69-

The comparison highlights the significant differences in elemental composition arising from the substitution on the indole ring and the side chain. The presence of chlorine and an additional nitrogen atom in the target compound markedly decreases the percentage of carbon and hydrogen compared to the parent tryptophol structure.

The following diagram illustrates the logical flow from theoretical calculation to experimental verification and comparative analysis.

Elemental_Analysis_Logic cluster_Target Target Compound Analysis cluster_Comparison Comparative Analysis Target_Formula Molecular Formula C₁₁H₁₃ClN₂O Target_Theoretical Theoretical %C, %H, %N, %Cl Target_Formula->Target_Theoretical Calculate Target_Experimental Experimental %C, %H, %N, %Cl Target_Theoretical->Target_Experimental Compare Conclusion Conclusion: Compound Identity & Purity Target_Experimental->Conclusion Verification Analog_Formula Analog Formula (e.g., C₁₀H₁₁NO) Analog_Theoretical Analog Theoretical %C, %H, %N Analog_Formula->Analog_Theoretical Calculate Analog_Experimental Analog Experimental %C, %H, %N Analog_Theoretical->Analog_Experimental Compare Analog_Experimental->Conclusion Context

Caption: Logical workflow for elemental analysis and compound verification.

Conclusion

Elemental analysis remains a fundamental and powerful tool for the characterization of novel chemical entities. For 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, the theoretical elemental composition provides a crucial benchmark for experimental verification. By following a rigorous experimental protocol and comparing the results to the theoretical values and data from analogous compounds, researchers can confidently ascertain the identity and purity of their synthesized material. This analytical rigor is an indispensable step in the journey of drug discovery and development, ensuring the integrity of subsequent biological and pharmacological studies.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.